Vinylbenzyl chloride
Description
Significance of Vinylbenzyl Chloride as a Versatile Monomer in Polymer Science
The distinct chemical architecture of this compound makes it an exceptionally versatile monomer. researchgate.net Its vinyl group readily participates in polymerization reactions, while the chloromethyl group provides a site for a multitude of post-polymerization modifications through nucleophilic substitution. researchgate.netbeilstein-journals.orgnih.gov This allows for the precise introduction of various functional groups onto a polymer backbone, tailoring the final material's properties for specific, high-performance applications. ontosight.ai
Poly(this compound) (PVBC), the homopolymer of VBC, and its copolymers are crucial precursors for:
Functional Polymers : The reactive chloride can be displaced to attach amines, phosphines, or other moieties, creating polymers with specific catalytic, chelating, or responsive properties. researchgate.netontosight.aiacs.org
Ion-Exchange Resins and Membranes : Quaternization of the benzyl (B1604629) chloride group with amines transforms the polymer into a polyelectrolyte. rsc.org These materials are fundamental to water treatment technologies and are increasingly vital in energy applications, such as anion exchange membranes (AEMs) for fuel cells and water electrolysis. mdpi.comglobalgrowthinsights.comacs.org
Graft Copolymers and Surface Modification : VBC is instrumental in "grafting from" techniques, where polymer chains are grown from a surface. beilstein-journals.orgnih.gov For instance, PVBC chains can be grafted onto silica (B1680970) nanoparticles to create functional core-shell structures. beilstein-journals.orgnih.gov The benzyl chloride group itself can also act as an initiator for other types of polymerization, such as Atom Transfer Radical Polymerization (ATRP). beilstein-journals.orgnih.gov
Advanced Materials : VBC-derived polymers are used in the formulation of robust coatings, adhesives, photoresist polymers for electronics manufacturing, and electro-conducting polymers. chemicalbook.com
The ability to copolymerize VBC with other monomers, such as styrene (B11656) or acrylonitrile, further expands its utility, allowing for the creation of materials that combine the properties of each component to meet specific performance targets in fields like automotive and electronics. mdpi.comunivook.commdpi.com
Historical Context and Evolution of Research on this compound
Research into this compound and its polymerization has evolved significantly over the decades. Early work focused on conventional polymerization techniques, primarily free-radical polymerization, to produce poly(this compound) and its copolymers with monomers like styrene. polymersource.caresearchgate.net These methods were effective for creating materials for applications such as ion-exchange resins but offered limited control over the polymer's molecular weight and architecture, often resulting in high polydispersity. polymersource.ca
The major shift in VBC research occurred with the advent of controlled/living radical polymerization (LRP), also known as reversible-deactivation radical polymerization (RDRP), in the 1990s. beilstein-journals.org These advanced techniques revolutionized polymer synthesis by enabling the production of well-defined polymers with predictable molecular weights, low polydispersity, and complex architectures (e.g., block and graft copolymers). beilstein-journals.org
Key LRP methods applied to VBC include:
Nitroxide-Mediated Polymerization (NMP) : Used to synthesize block copolymers and to graft VBC from polymer backbones like SBS (styrene-butadiene-styrene), providing a controlled route to functional materials for AEMs. mdpi.comscientific.netresearchgate.net
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization : This has become an ideal and widely used technique for VBC. beilstein-journals.orgnih.gov It avoids potential side reactions associated with the benzyl chloride group that can occur in other methods like ATRP. beilstein-journals.orgnih.gov RAFT has been instrumental in creating well-defined VBC-based block copolymers, star polymers, and core-shell nanoparticles. beilstein-journals.orgnih.gov
This evolution from conventional to controlled polymerization methods has dramatically expanded the scope of VBC chemistry, allowing researchers to design and synthesize highly sophisticated materials with precisely engineered properties for advanced applications.
Current Research Paradigms and Emerging Trends in this compound Chemistry
Current research on this compound is focused on leveraging its unique reactivity to develop next-generation materials for cutting-edge technological applications. The ability to create well-defined polymer architectures via controlled polymerization remains a central theme.
Emerging trends include:
Advanced Anion Exchange Membranes (AEMs) : There is significant research into using VBC to create more stable and highly conductive AEMs for fuel cells and electrolyzers. acs.org Strategies involve creating cross-linked membranes to improve mechanical strength and dimensional stability, and designing complex copolymer structures, such as those incorporating polyfluorene or styrene, to optimize ion transport and alkaline stability. acs.orgmdpi.com
Functional Nanomaterials : The synthesis of precisely structured nanoparticles using VBC is a major area of interest. RAFT polymerization is employed to graft poly(this compound) onto silica cores, creating monodisperse core-shell particles. beilstein-journals.orgnih.govnih.gov These functional nanoparticles have potential uses in catalysis, as drug-delivery vectors, and in the self-assembly of colloidal crystals. beilstein-journals.org
"Click" Chemistry Applications : The benzyl chloride group can be converted to an azide (B81097) group, which can then participate in highly efficient "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition. This provides a powerful and versatile pathway for synthesizing complex graft copolymers and functionalizing surfaces. ias.ac.in
Biomedical and Pharmaceutical Applications : The ease of functionalizing PVBC makes it an attractive platform for biomedical applications. Research is ongoing to utilize VBC-derived polymers in targeted drug delivery systems and for the creation of biocompatible coatings for medical devices. chemicalbook.comontosight.ai
High-Performance Polymers for Electronics : VBC is a key monomer for synthesizing polymers used in photoresists and materials with non-linear optical properties, which are critical for semiconductor manufacturing and optical devices. High-purity grades of VBC are being developed specifically for these demanding applications in the electronics industry. globalgrowthinsights.com
The convergence of controlled polymerization techniques with the inherent versatility of VBC continues to drive innovation, pushing the boundaries of materials science in energy, nanotechnology, and medicine.
Data Tables
Table 1: Physical and Chemical Properties of 4-Vinylbenzyl Chloride
This table summarizes the key physical and chemical properties of the 4-isomer of this compound.
| Property | Value | References |
| Molecular Formula | C₉H₉Cl | chemicalbook.comsincerechemical.com |
| Molecular Weight | 152.62 g/mol | chemicalbook.com |
| Appearance | Colorless to pale yellow liquid | chemicalbook.comsincerechemical.com |
| Boiling Point | ~229 °C | |
| Density | ~1.083 g/mL at 25 °C | |
| Refractive Index (n20/D) | ~1.572 | |
| Synonyms | p-Chloromethylstyrene, 4-(Chloromethyl)styrene | sincerechemical.com |
Table 2: Comparison of Polymerization Techniques for this compound
This table provides an overview of different polymerization methods used for VBC and their characteristics.
| Polymerization Method | Description | Typical Polydispersity Index (PDI) | Key Advantages | References |
| Free-Radical Polymerization | A conventional method using initiators like benzoyl peroxide to create polymer chains. | > 1.5 (e.g., 1.8) | Simple, effective for bulk production. | univook.compolymersource.caresearchgate.net |
| Nitroxide-Mediated Polymerization (NMP) | A controlled radical technique using nitroxide stable radicals (e.g., TEMPO) to mediate the polymerization. | 1.2 - 1.7 (e.g., 1.63 for PVBCOH, 1.27 for a block copolymer) | Enables synthesis of well-defined block copolymers. | mdpi.comscientific.netresearchgate.net |
| Reversible Addition-Fragmentation Chain-Transfer (RAFT) | A versatile controlled radical technique using a chain transfer agent (CTA) to produce polymers with controlled molecular weight. | < 1.5 | Excellent control over polymer architecture, avoids side reactions common with VBC, ideal for creating complex structures. | beilstein-journals.orgnih.gov |
Table 3: Major Applications of this compound-Based Polymers
This table highlights the primary industrial and research applications for polymers derived from VBC.
| Application Area | Description of Use | Specific Examples | References |
| Water Treatment & Separation | As the precursor to ion-exchange resins for water softening and deionization. | Anion exchange resins. | chemicalbook.comontosight.aiunivook.com |
| Energy Technologies | Forms the basis of anion exchange membranes (AEMs) used in alkaline fuel cells and water electrolyzers. | Quaternized poly(styrene-co-VBC) membranes, polyfluorene/PVBC cross-linked AEMs. | mdpi.comacs.orgacs.org |
| Coatings & Adhesives | The reactivity of VBC allows it to form robust, cross-linked networks for durable and protective coatings. | Corrosion-resistant coatings for automotive and marine industries. | chemicalbook.com |
| Electronics & Optics | Used in the synthesis of photoresist polymers for microlithography and in materials for non-linear optics. | Photoresists, polymeric thin films. | univook.com |
| Biomedical Field | The polymer backbone can be functionalized to interact with biological molecules. | Drug delivery systems, functional coatings for medical devices. | chemicalbook.comontosight.ai |
| Nanotechnology | Employed as a monomer to create functional shells on nanoparticles. | Silica core-poly(VBC) shell nanoparticles. | beilstein-journals.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloroprop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBOQBILGNEPEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30030-25-2, 57458-41-0 | |
| Record name | (chloromethyl)vinylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chloromethylstyrene (m- and p- mixture) (stabilized with TBC + ONP + o-Nitrocresol) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Vinylbenzyl Chloride
Established Synthetic Pathways for Vinylbenzyl Chloride Isomers
The industrial production of this compound, a valuable bifunctional monomer, has historically relied on two principal synthetic routes. These methods provide access to the different isomers of VBC, which is typically supplied as a mixture of meta- and para-isomers.
Chlorination of Vinylbenzyl Alcohol
A direct and widely utilized method for synthesizing this compound is through the nucleophilic substitution of vinylbenzyl alcohol. This process involves the conversion of the alcohol's hydroxyl group into a chloride. The reaction is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
The mechanism proceeds in two main steps:
Activation: The hydroxyl group of vinylbenzyl alcohol attacks the chlorinating agent, forming a reactive intermediate. In the case of thionyl chloride, this is a chlorosulfite intermediate.
Substitution: A chloride ion then displaces the leaving group (e.g., SO₂ and HCl for the thionyl chloride route), resulting in the formation of this compound.
Optimal reaction conditions are crucial to maximize yield and prevent unwanted side reactions, such as polymerization of the vinyl group.
Table 1: Comparison of Common Chlorinating Agents for Vinylbenzyl Alcohol
| Chlorinating Agent | Formula | Byproducts | Key Considerations |
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts are easily removed, driving the reaction to completion. |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Solid reagent; byproduct removal requires distillation. |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Highly reactive and effective, often used for smaller-scale syntheses. acs.org |
Chloromethylation of Styrene (B11656) Followed by Dehydrohalogenation
An alternative major pathway involves the modification of styrene. This two-step process begins with the chloromethylation of the styrene ring, followed by an elimination reaction to re-form a vinyl group from a haloethyl intermediate.
Chloromethylation of Styrene: Styrene undergoes an electrophilic aromatic substitution reaction with a chloromethylating agent, such as chloromethyl methyl ether, in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). nih.gov This step introduces a chloromethyl group onto the aromatic ring. A significant drawback of this method is the highly carcinogenic nature of chloromethyl methyl ether, which necessitates stringent safety protocols. acs.orgrsc.org This process typically yields a mixture of para and meta isomers. nih.gov
Dehydrohalogenation: The second step involves an elimination reaction to create the vinyl group. For example, a related precursor, p-chloromethyl-α-bromoethylbenzene, can be converted to p-vinylbenzyl chloride through a base-induced dehydrohalogenation. chemicalbook.com
Advancements in Controlled Synthesis and Regioisomeric Control
Research has focused on refining synthetic methods to gain greater control over the isomeric composition of the final product and to improve reaction efficiency through novel catalytic systems.
Optimization of Reaction Conditions for Para-Isomer Selectivity
The para-isomer of this compound (4-VBC) is often the most commercially significant due to its reactivity profile. nih.gov In the chloromethylation of styrene, steric and electronic directing effects naturally favor the formation of the para-isomer, with selectivity often exceeding 90%. Further optimization can be achieved by carefully controlling stoichiometry; for instance, limiting the chloromethyl ether to 1.1 equivalents can suppress the formation of di- and tri-substituted by-products to less than 5%. Additionally, preventing polymerization during purification steps is critical and can be achieved by adding inhibitors like 4-tert-butylcatechol.
Novel Catalytic Systems in this compound Synthesis
The development of advanced catalytic systems is a key area of innovation. Phase-transfer catalysis (PTC) has emerged as a powerful technique, particularly for the dehydrohalogenation step. These catalysts facilitate the transfer of a reactant (like the hydroxide (B78521) ion) from an aqueous phase to an organic phase, increasing reaction rates under mild conditions. ias.ac.in
A specific example involves the use of 18-crown-6 (B118740) as a phase-transfer catalyst in the dehydrohalogenation of p-chloromethyl-α-bromoethylbenzene with potassium hydroxide in a toluene (B28343) solvent. This system achieves a high yield of the desired product. chemicalbook.com
Table 2: High-Yield Synthesis of p-Vinylbenzyl Chloride via Phase-Transfer Catalysis
| Precursor | Base | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| p-Chloromethyl-α-bromoethylbenzene | Potassium hydroxide (KOH) | 18-crown-6 | Toluene | 40°C | 4 hours | 95% | chemicalbook.com |
While not a direct synthesis of VBC, research into polymer-supported catalysts, such as those on Janus composite particles, highlights the drive towards creating highly efficient and easily recoverable catalytic systems for reactions involving VBC derivatives. cambridge.orgcambridge.org
Sustainable Approaches in this compound Production
The principles of green chemistry are increasingly influencing the synthesis of VBC, with a focus on reducing hazardous waste, improving energy efficiency, and using safer reagents.
A primary driver for developing greener synthetic routes is the avoidance of highly carcinogenic chloromethylating agents like chloromethyl ether, which are used in the traditional styrene-based synthesis. acs.orgrsc.org Consequently, synthesizing VBC first and then using it to create functional polymers is considered a more sustainable approach than the post-polymerization chloromethylation of polystyrene. researchgate.netresearchgate.net
Other sustainable strategies that have been explored include:
Process Intensification: The development of continuous, single-step, vapor-phase processes to produce VBC from substituted ethyltoluene represents a significant advancement. This method combines halogenation and dehydrohalogenation in a single pass through a reactor, improving efficiency and selectivity. google.com
Aqueous-Based Systems: In the context of creating VBC-grafted materials, green chemistry approaches have focused on eliminating organic diluents. Research has demonstrated successful grafting processes using water-based emulsions, significantly reducing the amount of the hazardous VBC monomer required. rsc.org
Table 3: Summary of Sustainable Strategies in VBC Production and Use
| Strategy | Description | Key Advantage |
| Alternative Reagents | Using VBC monomer for polymerization instead of chloromethylating polystyrene. | Avoids the use of carcinogenic chloromethyl ether. acs.orgresearchgate.net |
| Process Intensification | Continuous, single-step vapor-phase synthesis from ethyltoluene. | Combines multiple reaction steps, increasing efficiency and reducing waste. google.com |
| Green Solvents | Use of water-based emulsions for subsequent grafting reactions. | Eliminates the need for volatile organic solvents and reduces monomer usage. rsc.org |
Development of Environmentally Benign Synthetic Routes
The push towards "green chemistry" has spurred research into more sustainable methods for producing this compound. These efforts aim to reduce the use of hazardous materials, minimize waste, and improve energy efficiency.
One approach involves the dehydrohalogenation of p-chloromethyl-α-bromoethylbenzene. A study demonstrated a high-yield synthesis by reacting p-chloromethyl-α-bromoethylbenzene with potassium hydroxide in toluene at 40°C for 4 hours. chemicalbook.com The use of a phase-transfer catalyst, 18-crown-6, was crucial in this process, facilitating the reaction and leading to a 95% yield of the final product. chemicalbook.com This method represents a move away from more hazardous chlorinating agents.
Another strategy focuses on the direct oxidation of precursor molecules using eco-friendly oxidants like hydrogen peroxide or molecular oxygen, which produce water as the primary byproduct. researchgate.net While not yet fully commercialized for VBC synthesis, this approach is part of a broader trend in the chemical industry to replace traditional, more hazardous oxidation methods. researchgate.net The development of catalysts that can facilitate these green oxidation reactions is an active area of research.
The table below summarizes a key environmentally benign synthetic route for this compound.
Table 1: Environmentally Benign Synthesis of this compound
| Starting Material | Reagents | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|
Continuous Flow Synthesis and Microreactor Technologies for Enhanced Efficiency
Continuous flow synthesis, particularly utilizing microreactor technology, offers significant advantages for the production of this compound. These systems provide enhanced safety, improved heat and mass transfer, and greater control over reaction parameters, leading to higher yields and purity. beilstein-journals.org
A notable example is the use of microreactor systems for the chlorination step in VBC synthesis. This approach allows for the safe handling of highly exothermic reactions. By employing a microreactor, a residence time of 8–10 minutes can achieve a 91% yield with 99% purity, while also reducing solvent usage by 40%.
Continuous flow processes have also been developed for the vapor phase synthesis of substituted this compound from substituted ethyltoluene. google.com In this method, the reactants are passed through a reactor at elevated temperatures, achieving both halogenation and dehydrohalogenation in a single step. google.com This continuous process can achieve high selectivity for this compound and its precursors with very short reaction times, ranging from 0.01 to 200 seconds. google.com
The application of heterogeneous catalysts within microreactors further enhances the sustainability and efficiency of VBC synthesis. rsc.org Supported metal catalysts, for instance, can be integrated into the flow system, allowing for easy separation and reuse, thereby minimizing waste and reducing costs. rsc.org
The data below highlights the efficiency of continuous flow synthesis for this compound.
Table 2: Continuous Flow Synthesis of this compound
| Technology | Residence Time | Yield (%) | Purity (%) | Solvent Reduction (%) |
|---|
Biocatalytic Synthesis Pathways
Biocatalysis represents a frontier in the green synthesis of chemicals, offering the potential for highly selective reactions under mild conditions. While still an emerging area for this compound production, research into enzymatic pathways is showing promise.
One explored avenue involves the use of immobilized lipases, such as Candida antarctica lipase, to catalyze the chlorination step. In aqueous-organic biphasic systems, this biocatalytic approach has achieved a conversion rate of 78% at ambient temperatures. The primary advantage of this method is the elimination of corrosive chemical reagents. However, the scalability of this process remains a challenge that needs to be addressed for industrial application.
Another innovative approach involves the enzymatic transfer of a 4-vinylbenzyl group. Researchers have synthesized a novel S-adenosyl-l-methionine (AdoMet) analog carrying a 4-vinylbenzyl group from commercially available 4-vinylbenzyl chloride and S-adenosyl-l-homocysteine. nih.gov This demonstrates the potential for enzymes to be used in the specific functionalization of molecules with the vinylbenzyl group, which could be adapted for the synthesis of VBC itself or its derivatives. nih.gov
The development of biocatalytic routes for VBC is aligned with the broader goal of creating more sustainable and bio-based chemical manufacturing processes. tandfonline.com
The table below presents findings from a biocatalytic approach to a key reaction step.
Table 3: Biocatalytic Chlorination for this compound Synthesis
| Biocatalyst | System | Temperature | Conversion (%) | Key Advantage |
|---|
Polymerization Mechanisms and Kinetics of Vinylbenzyl Chloride
Radical Polymerization of Vinylbenzyl Chloride
The vinyl group of VBC enables its polymerization through radical mechanisms, which can be broadly categorized into conventional free radical polymerization and controlled/living radical polymerization (CRP/LRP).
Conventional free radical polymerization of vinyl monomers proceeds through a classic chain reaction mechanism involving initiation, propagation, and termination steps. uomustansiriyah.edu.iq
The kinetics of the free radical polymerization of VBC are governed by the rates of the three primary steps:
Initiation: This two-part process begins with the decomposition of an initiator to produce primary radicals. These radicals then react with a VBC monomer molecule to start a growing polymer chain. uomustansiriyah.edu.iq The rate of polymerization is directly proportional to the square root of the initiation rate. uomustansiriyah.edu.iq VBC can also undergo thermal self-initiation, a characteristic of styrenic monomers, where a Diels-Alder adduct forms and subsequently generates radicals for polymerization. rsc.org
Propagation: The newly formed radical adds to successive monomer molecules, rapidly increasing the chain length. uomustansiriyah.edu.iq The propagation rate constant (kp) for VBC is influenced by its structure. Studies on the copolymerization of VBC derivatives have shown that the propagation and termination kinetic constants are significantly lower than those for styrene (B11656) homopolymerization, which is attributed to the influence of the polar pending groups. tandfonline.com In radiation-induced grafting, the activation energy for the VBC grafting system was found to be 60.3 kJ/mol, which is higher than that for glycidyl (B131873) methacrylate (B99206) (GMA), suggesting VBC is less reactive. taylors.edu.my This lower reactivity is partly due to the resonance stabilization effect of the aromatic ring, which can scavenge some radicals during initiation. taylors.edu.my
Termination: The growth of a polymer chain is stopped by reactions between two growing radical chains, which can occur through combination or disproportionation. uomustansiriyah.edu.iq Chain transfer reactions, where a radical is transferred to a monomer, polymer, or solvent molecule, can also terminate a chain while initiating a new one. uomustansiriyah.edu.iq
The reaction order for the polymerization of VBC onto an irradiated substrate was determined to be 1.21, indicating that the grafting process is controlled by monomer diffusion to the active sites. taylors.edu.my
The choice of initiator significantly impacts the polymerization of VBC. Various initiator systems have been employed, including thermal autoinitiation, chemical initiators, and photoinitiators. beilstein-journals.org
Chemical Initiators: Azo compounds and peroxides are common choices. Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are effective initiators for VBC polymerization. google.comnih.gov The amount of catalyst used is typically in the range of 0.01% to 3% by weight relative to the monomer mixture. google.com The use of AIBN at 60 °C has been shown to provide better control over the polymerization compared to thermal autoinitiation at higher temperatures. beilstein-journals.org
Thermal and Photo-initiation: VBC can be polymerized using thermal autoinitiation, often at elevated temperatures. beilstein-journals.org Photoinitiators can also be used, which generate radicals upon exposure to light. beilstein-journals.org
The initiator system not only starts the polymerization but also influences the structure of the resulting polymer. For instance, in controlled polymerization techniques, the ratio of initiator to other reagents is critical for regulating the molecular weight and architecture of the final polymer. beilstein-journals.org
Controlled/living radical polymerization techniques have been developed to overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight, polydispersity, and polymer architecture. acs.org These methods are characterized by a dynamic equilibrium between active (propagating) and dormant species, which minimizes irreversible termination reactions. nih.govmdpi.com
RAFT polymerization is a versatile CRP method that allows for the synthesis of polymers with well-defined structures. The control is achieved by adding a chain transfer agent (CTA), typically a thiocarbonylthio compound, to the polymerization system. beilstein-journals.org
The RAFT polymerization of VBC has been successfully demonstrated, yielding polymers with controlled molecular weights and low polydispersity (Đ or Mw/Mn). beilstein-journals.org Studies have utilized initiators like AIBN in conjunction with CTAs such as S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)yl trithiocarbonate (B1256668) (DDMAT) or 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid. The general mechanism involves the reversible addition of propagating radicals to the CTA, followed by fragmentation to release a new radical that can re-initiate polymerization. beilstein-journals.org
Research has shown that while RAFT offers excellent control, challenges can arise, particularly when targeting high molecular weight polymers. beilstein-journals.org At higher temperatures or low CTA concentrations, thermally initiated chains can become significant, leading to a loss of control and broader molecular weight distributions. beilstein-journals.org One study explored the AIBN-initiated, Phenyl-bis(dithiobenzoate) (PABTC)-mediated polymerization of VBC. The results indicated that for lower targeted degrees of polymerization (DP), a linear increase in molecular weight with conversion was observed with low Đ values. However, for higher targeted DP, deviations from ideal behavior were noted, largely due to the increased contribution of thermally-initiated chains. beilstein-journals.org
| Expt. No. | Time (h) | Conversion (%) | Mn,theo (g/mol) | Mn,exp (g/mol) | Mw/Mn |
|---|---|---|---|---|---|
| 1 | 1 | 14 | 2100 | 2400 | 1.20 |
| 2 | 2 | 22 | 3400 | 3700 | 1.18 |
| 3 | 3 | 31 | 4700 | 4900 | 1.17 |
| 4 | 4 | 40 | 6100 | 6200 | 1.16 |
| 5 | 5 | 47 | 7200 | 7200 | 1.16 |
Polymerizations were carried out at 60 °C in DMF (10 wt %) with [VBC]0/[PABTC]0/[AIBN]0 = 100/1/0.1. beilstein-journals.org
ATRP is another powerful CRP technique that relies on the reversible activation of a dormant species (an alkyl halide) by a transition-metal complex (e.g., copper, iron, or ruthenium-based). acs.orgmdpi.com The key step is a reversible atom transfer process that maintains a low concentration of active radicals, thus suppressing termination reactions. acs.orgbeilstein-journals.org
While ATRP is widely used for many monomers, its application to directly polymerize VBC presents a significant challenge. The benzyl (B1604629) chloride group on the VBC monomer is structurally similar to common ATRP initiators. acs.org Consequently, this group can be activated by the ATRP catalyst, leading to side reactions, branching, and cross-linking. beilstein-journals.org This can interfere with the control of the polymerization of the vinyl group. beilstein-journals.org
However, the reactive nature of the benzyl chloride moiety is also an advantage. Poly(this compound) or VBC-containing copolymers can be used as macroinitiators for the ATRP of other monomers. beilstein-journals.orgacs.org In this "grafting from" approach, a well-defined polymer containing VBC units is first synthesized (often via another method like RAFT), and the pendant benzyl chloride groups are then used to initiate the ATRP of a second monomer, creating well-defined graft copolymers. beilstein-journals.orgbeilstein-journals.org For example, hyperbranched polymers from VBC have been used to initiate the ATRP of monomers like n-butyl acrylate (B77674) and styrene. acs.org
Controlled/Living Radical Polymerization (CRP/LRP) of this compound
Nitroxide-Mediated Polymerization (NMP) of this compound
Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. researcher.life In the context of VBC, NMP provides a robust method for creating block copolymers and functionalized materials. The mechanism relies on the reversible termination of growing polymer chains by a stable nitroxide radical, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or the SG1-based BlocBuilder® alkoxyamine. researchgate.netresearchgate.net This reversible capping establishes a dynamic equilibrium between active (propagating) and dormant species, allowing for controlled chain growth. researchgate.net
Research has demonstrated the successful NMP of VBC, often in copolymerization with other monomers like styrene. The polymerization kinetics typically exhibit a linear increase in molecular weight with monomer conversion, a hallmark of a controlled process. researchgate.net For instance, the NMP of vinyl chloride at low temperatures (30-42 °C) using an SG1-based alkoxyamine has been shown to follow first-order kinetics with decreasing dispersities. researchgate.net While specific kinetic parameters for the homopolymerization of VBC via NMP are not extensively documented in readily available literature, studies on its copolymerization provide valuable insights. For example, in the copolymerization of 3-chloro-2-hydroxypropyl methacrylate (ClHPMA) and VBC, kinetic investigations have been performed at 90 °C, demonstrating the feasibility of this approach.
Hydroxyl-terminated poly(this compound) (PVBCOH) has been synthesized via nitroxide-mediated controlled radical polymerization, yielding a polymer with a polydispersity index (PDI) of 1.63. researchgate.net This macro-initiator was subsequently used for the ring-opening polymerization of lactide, resulting in a PVBC-b-PLA block copolymer with a lower PDI of 1.27, showcasing the control offered by NMP. researchgate.net
Table 1: Kinetic Data for NMP of VBC Copolymers
| Copolymer System | Temperature (°C) | Initiator | Key Finding | Reference |
| VBC and 3-chloro-2-hydroxypropyl methacrylate (ClHPMA) | 90 | BlocBuilder MA® | Successful copolymerization with kinetic investigations performed. | |
| VBC and Styrene | 110 | BlocBuilder MA® | Synthesis of a polystyrene macroinitiator for subsequent polymerization. | |
| Vinyl Chloride | 30-42 | SG1-based alkoxyamine | First-order kinetics and linear evolution of molecular weight with conversion were observed. researchgate.net | researchgate.net |
Thermal Autopolymerization Phenomena and Mitigation Strategies
This compound, as a styrenic monomer, is susceptible to thermal autopolymerization at elevated temperatures. rsc.orgrsc.org This spontaneous polymerization occurs in the absence of an external initiator and can be problematic in controlled polymerization processes that require high temperatures. The generally accepted mechanism for the thermal autopolymerization of styrene derivatives is the Mayo mechanism, which involves the formation of a Diels-Alder adduct from two monomer molecules. This adduct then reacts with another monomer to generate initiating radicals.
Studies on 4-vinylbenzyl piperidine (B6355638), a structurally similar monomer, have provided insights into the thermal polymerization behavior that can be extrapolated to VBC. In situ FTIR spectroscopy has been used to monitor the autopolymerization, and pseudo-first-order kinetics have been applied to determine the observed rate constants (k_obs). rsc.orgrsc.org The thermal activation energy (Ea) for the autopolymerization of 4-vinylbenzyl piperidine was found to be significantly lower than that of styrene, suggesting that the substituent group can influence the polymerization rate. rsc.orgrsc.org
Mitigation Strategies:
The primary strategy to mitigate thermal autopolymerization is the addition of inhibitors or radical scavengers. These compounds react with and neutralize the initiating radicals formed during the thermal process, thus preventing or retarding the onset of polymerization. Common inhibitors include stable free radicals like TEMPO and its derivatives, as well as phenolic compounds such as tert-butylcatechol. The effectiveness of an inhibitor is dependent on its concentration and the temperature of the system. For industrial storage and handling of VBC, the addition of inhibitors is a standard practice to ensure stability. researchgate.net
Table 2: Research Findings on Thermal Autopolymerization of VBC Analogs
| Monomer | Technique | Kinetic Parameter | Value | Reference |
| 4-Vinylbenzyl Piperidine | In situ FTIR | Activation Energy (Ea) | ~80 kJ/mol lower than styrene | rsc.orgrsc.org |
| 4-Vinylbenzyl Piperidine | In situ FTIR | Observed Rate Constants (k_obs) | Determined from pseudo-first-order kinetics | rsc.orgrsc.org |
Anionic Polymerization of this compound Derivatives
Anionic polymerization offers a powerful route to synthesize well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and specific end-group functionalities. This technique is particularly effective for monomers with electron-withdrawing groups, and while VBC itself can undergo side reactions, its derivatives are suitable for living anionic polymerization.
Mechanism and Control in Living Anionic Polymerization
Living anionic polymerization is characterized by the absence of chain termination and chain transfer reactions. The polymerization proceeds via the repeated addition of monomer units to a growing anionic chain end. The control over the polymerization is achieved by using highly purified reagents and aprotic solvents under inert atmospheric conditions. The initiator, typically an organolithium compound like sec-butyllithium, adds to the vinyl group of the monomer, creating a carbanionic propagating species.
For VBC derivatives, such as 4-vinylbenzyl piperidine, living anionic polymerization has been successfully demonstrated. rsc.orgrsc.org The polymerization can be monitored in real-time using techniques like in situ FTIR spectroscopy, which allows for the determination of propagation rate constants (kp). For 4-vinylbenzyl piperidine, the kp was determined to be 2.7 s⁻¹, which is comparable to that of styrene (2.0 s⁻¹) under similar conditions. rsc.org This indicates that the polymerization proceeds efficiently. The resulting polymers exhibit predictable molecular weights based on the monomer-to-initiator ratio and narrow polydispersity indices (PDI < 1.1). acs.org
A key aspect of control in the anionic polymerization of VBC derivatives is the ability to create block copolymers through sequential monomer addition. For example, after the polymerization of a VBC derivative, a second monomer like styrene can be introduced to the living polymer chains, resulting in the formation of a well-defined block copolymer. rsc.org Furthermore, the living nature of the polymerization allows for the synthesis of complex architectures, such as star-shaped polymers, by reacting the living anionic chains with a suitable linking agent. buffalo.eduresearchgate.net
Table 3: Research Findings on Living Anionic Polymerization of VBC Derivatives
| Monomer/Polymer | Initiator | Solvent | Propagation Rate Constant (kp) | Polydispersity Index (PDI) | Reference |
| 4-Vinylbenzyl Piperidine | sec-Butyllithium | Cyclohexane | 2.7 s⁻¹ | < 1.1 | rsc.orgvulcanchem.com |
| Poly(4-vinylbenzyl piperidine-b-styrene) | sec-Butyllithium | Cyclohexane | - | Narrow | rsc.org |
| Star-shaped polymers | - | - | - | Relatively low | researchgate.net |
Cationic Polymerization Pathways Involving this compound Moieties
Cationic polymerization is another important pathway for the polymerization of VBC, particularly due to the electron-donating nature of the vinyl group which can stabilize a cationic propagating center. conicet.gov.ar This method is often initiated by Lewis acids in the presence of a proton source (co-initiator) or by strong protic acids. beilstein-journals.org The polymerization of VBC via a cationic mechanism can be complex, with potential side reactions involving the benzylic chloride group.
The initiation step in cationic polymerization typically involves the formation of a carbocation from the monomer. For VBC, this can be achieved by a Lewis acid, such as tin(IV) chloride, which can abstract the chloride from the benzyl group or interact with an impurity to generate a protonic initiator. The resulting carbocation then propagates by adding to the double bond of other VBC molecules.
However, the benzylic chloride group can also participate in side reactions. For instance, Friedel-Crafts alkylation of the aromatic rings of the polymer by the growing carbocationic chain ends can lead to branching and crosslinking. This complexity makes controlling the molecular weight and architecture in cationic polymerization of VBC more challenging compared to anionic or controlled radical methods.
Despite these challenges, cationic polymerization is utilized for the synthesis of certain VBC-based materials. For example, cationic microgel polymers can be prepared through a two-stage process where VBC is first copolymerized via emulsion polymerization, followed by a post-polymerization reaction to introduce cationic sites. google.com
Kinetic Modeling and Computational Simulations of this compound Polymerization
Kinetic modeling and computational simulations are invaluable tools for understanding the complex polymerization processes of VBC and for predicting the properties of the resulting polymers. These approaches can provide insights into reaction mechanisms, optimize reaction conditions, and guide the design of new materials.
A variety of kinetic models have been developed to describe the polymerization of vinyl monomers. For the copolymerization of VBC derivatives, mathematical models based on standard free-radical polymerization kinetics have been employed. tandfonline.com These models typically include steps for chemical initiation, propagation, chain transfer, and termination. By fitting the model to experimental data, key kinetic parameters such as propagation (kp) and termination (kt) rate constants can be estimated. For the solution polymerization of styrene-like monomers, reported values for kp and kt are in the range of 160 L/mol·s and 6.41 x 10^6 L/mol·s, respectively, at 60°C in benzene (B151609). tandfonline.com
For more complex systems, such as suspension polymerization of vinyl chloride, population balance models are used. aidic.it These models can account for droplet breakage and aggregation, as well as micromixing, and can be solved using Monte Carlo methods to predict monomer conversion and particle size distribution. aidic.it
Computational simulations, particularly molecular dynamics (MD) and quantum mechanical calculations, provide a molecular-level understanding of the polymer structure and properties. MD simulations have been used to investigate the structure and dynamics of poly(this compound)-based materials, such as ion-exchange membranes. researchgate.netmdpi.com These simulations can predict properties like the diffusion coefficients of ions within the polymer matrix, which is crucial for applications like fuel cells and water purification. researchgate.net Quantum mechanical calculations, such as the Kick-Fukui method, can be used to study the reactivity of the monomer and predict its interaction with other species, providing insights that complement experimental findings. mdpi.com
Table 4: Examples of Kinetic Modeling and Simulation in VBC Polymerization
| Polymerization System | Modeling/Simulation Technique | Key Parameters/Outputs | Reference |
| Copolymerization of VBC derivatives | Mathematical Modeling | Propagation (kp) and termination (kt) rate constants | tandfonline.com |
| Suspension polymerization of vinyl chloride | Monte Carlo simulation of Population Balance Equation | Monomer conversion, droplet size distribution | aidic.it |
| Poly(this compound) based membranes | Molecular Dynamics (MD) Simulations | Ion diffusion coefficients, structural properties | researchgate.netmdpi.com |
| Removal of antibiotics by PVBC | Kick-Fukui Method (Computational Chemistry) | Reactivity indices, interaction energies | mdpi.com |
Copolymerization and Grafting Strategies Involving Vinylbenzyl Chloride
Copolymerization of Vinylbenzyl Chloride with Diverse Monomers
The copolymerization of VBC with other monomers is a powerful method for synthesizing polymers with a combination of properties inherited from the constituent monomers. univook.com Techniques such as free radical polymerization are commonly employed to create random, block, and statistical copolymers. researchgate.net
Synthesis and Structural Characterization of Random Copolymers
Random copolymers of VBC have been synthesized with various monomers, including styrene (B11656) and methyl methacrylate (B99206) (MMA), using techniques like free-radical polymerization. researchgate.netwpmucdn.com For instance, a series of random copolymers of styrene and VBC were synthesized via free radical polymerization to create materials with controlled compositions. researchgate.net The resulting copolymers can be subsequently functionalized, for example, by introducing quaternary ammonium (B1175870) salts to the VBC units. researchgate.net
In a study on the copolymerization of MMA and VBC, the reactivity ratios of the two monomers were determined to understand the copolymer composition. wpmucdn.com The research found that at the beginning of the polymerization, the copolymer composition was about 15% lower than the initial monomer fraction. As the reaction proceeded, the composition of the copolymer became approximately 5% lower than the initial monomer fraction. This knowledge allows for the precise design of copolymer compositions by adjusting the initial monomer feed. wpmucdn.com The structural characterization of these copolymers is typically performed using techniques such as 1H-NMR spectroscopy and gel permeation chromatography (GPC) to determine copolymer composition and molecular weight, respectively. wpmucdn.com
Table 1: Examples of Random Copolymers of this compound
| Comonomer | Polymerization Technique | Key Findings | Characterization Methods |
| Styrene | Free Radical Polymerization | Synthesis of copolymers with controlled composition for subsequent functionalization. researchgate.net | SEM researchgate.net |
| Methyl Methacrylate (MMA) | Free Radical Polymerization | Determined reactivity ratios to control copolymer composition. wpmucdn.com | 1H-NMR, GPC, AFM wpmucdn.com |
| Vinylbenzyl thymine (B56734) (VBT) & Vinylbenzyl triethylammonium (B8662869) chloride (VBA) | Free Radical Polymerization | Created water-soluble, DNA-mimicking copolymers that can be crosslinked by UV light. tandfonline.com | Elemental Analysis tandfonline.com |
| N-vinylcarbazole (NVK) | Free Radical Polymerization | Synthesized copolymers with bipolar carrier transport abilities for electroluminescent devices. princeton.edu | 1H NMR princeton.edu |
Block Copolymer Architectures via Sequential Polymerization
Block copolymers containing VBC segments can be synthesized through controlled/living polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization and atom transfer radical polymerization (ATRP). These methods allow for the sequential addition of different monomers to create well-defined block architectures.
For example, RAFT polymerization has been used to synthesize block copolymers of VBC and N-isopropylacrylamide (NIPAM). researchgate.net This process involves first polymerizing VBC to create a macro-RAFT agent, which is then used to initiate the polymerization of NIPAM, resulting in a block copolymer. researchgate.net Similarly, ABA and BAB triblock copolymers of VBC and styrene have been produced using a Z-connected bis-RAFT agent, which allows for the synthesis of triblock copolymers in just two steps. researchgate.net
Living cationic polymerization has also been employed to create amphiphilic block copolymers. For instance, block copolymers of VBC and vinyl ethers have been synthesized. acs.org Furthermore, a combination of living anionic polymerization and ROMP has been utilized to synthesize block copolymers of styrene and norbornene derivatives, where VBC was used to end-functionalize the living polystyrene chains. worktribe.com
Table 2: Examples of Block Copolymers of this compound
| Comonomer(s) | Polymerization Technique(s) | Resulting Architecture | Key Features |
| N-isopropylacrylamide (NIPAM) | RAFT Polymerization | Diblock (PVBC-b-PNIPAM) | Thermally responsive. researchgate.net |
| Styrene | RAFT Polymerization | Triblock (ABA and BAB) | Microphase separated. researchgate.net |
| Lactide (LA) | Nitroxide-Mediated Radical Polymerization & Ring-Opening Polymerization | Diblock (PVBC-b-PLA) | Well-defined block copolymer with a polydispersity index of 1.27. researchgate.net |
| Styrene, Norbornene derivatives | Living Anionic Polymerization & ROMP | Diblock (PS-b-PNB) | Well-defined block copolymers with narrow molecular weight distributions. worktribe.com |
Development of Statistical Copolymers for Tailored Material Properties
Statistical copolymers of VBC are synthesized to achieve a random distribution of monomer units along the polymer chain, which can be fine-tuned to create materials with specific properties. For example, statistical copolymers of N-vinylcarbazole (NVK) and VBC derivatives containing oxadiazole groups have been developed for use in single-layer electroluminescent devices. princeton.edu These copolymers exhibit bipolar carrier transport abilities, and their properties can be tuned by varying the composition. princeton.edu
In another study, double hydrophilic statistical copolymers composed of poly[oligo(ethylene glycol) methacrylate] (POEGMA) and poly(vinyl benzyl (B1604629) trimethylammonium chloride) (PVBTMAC) were synthesized via RAFT polymerization. acs.org The viscoelastic properties of these copolymers were found to be dependent on the composition, with an increase in the VBTMAC content leading to a transition from a liquid-like to a gel-like and eventually an elastic-like response. preprints.org This demonstrates how the random incorporation of VBC can be used to tailor the mechanical properties of the resulting material. preprints.org
Graft Polymerization of this compound
Graft polymerization is a technique used to modify the surface properties of a material by covalently attaching polymer chains to a substrate. VBC is an ideal monomer for grafting due to its reactive benzyl chloride group, which can either initiate polymerization or be the target for grafting reactions.
Surface-Initiated Grafting Techniques (e.g., SI-ATRP)
Surface-initiated atom transfer radical polymerization (SI-ATRP) is a robust method for grafting well-defined polymer brushes from a variety of surfaces. researchgate.net This "grafting from" approach allows for high grafting density and control over the polymer chain length and composition. researchgate.netbeilstein-journals.org
VBC can be used in SI-ATRP in two primary ways: as a monomer to be polymerized from an initiator-functionalized surface, or as a component of the initiator layer itself. For instance, poly(oligo(ethylene glycol) methacrylate) (pOEGMA) brushes have been grafted from a poly(styrene-co-vinylbenzyl chloride) macroinitiator surface via SI-ATRP. nih.gov The benzyl chloride groups on the surface act as initiation sites for the polymerization of OEGMA. nih.gov
Alternatively, a VBC monolayer can be first attached to a substrate to create an initiator surface. A simple UV-induced coupling of VBC to a hydrogen-terminated silicon (Si(100)) surface creates a stable Si-C bonded initiator monolayer for SI-ATRP. capes.gov.bracs.org This method has been used to prepare well-defined polymer brushes of sodium 4-styrenesulfonate and poly(ethylene glycol) monomethacrylate on silicon substrates. capes.gov.bracs.org Kinetic studies of this process revealed a linear increase in graft polymer concentration and film thickness with polymerization time, indicating a controlled, "living" polymerization. capes.gov.bracs.org
Radiation-Induced Grafting onto Polymer Substrates (e.g., polyethylene (B3416737), fluoropolymers, nylon)
Radiation-induced grafting is a versatile and industrially applicable method for modifying polymer substrates. mdpi.com This technique utilizes high-energy radiation, such as gamma rays or electron beams, to create radical sites on the substrate polymer, which then initiate the graft polymerization of a monomer. mdpi.com VBC is frequently used in radiation-induced grafting to introduce functional groups onto inert polymer backbones. mdpi.comgoogle.com
Polyethylene: VBC has been successfully grafted onto low-density polyethylene (LDPE) to prepare anion exchange membranes. mtu.edu In one study, benzoyl peroxide was used as a chemical initiator instead of radiation, and the addition of styrene was found to enhance the grafting of VBC. mtu.edu Radiation-induced grafting of VBC and acrylic acid onto polyethylene fibers has also been reported. researchgate.net
Fluoropolymers: Various fluoropolymers, such as poly(tetrafluoroethylene-co-hexafluoropropylene) (FEP), poly(tetrafluoroethylene-co-perfluoropropylvinyl ether) (PFA), and poly(ethylene-co-tetrafluoroethylene) (ETFE), have been modified by radiation-induced grafting of VBC. scispace.com The grafting process is typically carried out using a simultaneous irradiation method, where the substrate and monomer are irradiated together. scispace.com Studies have shown that the degree of grafting is influenced by factors such as the type of fluoropolymer, radiation dose, and monomer concentration. scispace.comscirp.org For example, ETFE was found to have a higher grafting ability for VBC compared to FEP and PFA under the same irradiation conditions. scispace.com The grafted VBC chains can be uniformly distributed throughout the fluoropolymer film, which is crucial for applications like fuel cell membranes. scispace.com
Nylon: VBC has been grafted onto nylon-6 fibers using electron beam pre-irradiation. scientific.net The effects of various parameters, including monomer concentration, absorbed dose, and reaction temperature, on the grafting kinetics have been investigated. scientific.net The resulting poly(VBC)-grafted nylon fibers have been further functionalized for applications such as boron-selective adsorbents and enzyme immobilization supports. rsc.orgbcrec.idscientific.net For example, after grafting, the VBC units can be reacted with N-methyl-D-glucamine to create a material with high affinity for boron. rsc.orgscientific.net
Table 3: Radiation-Induced Grafting of VBC onto Polymer Substrates
| Substrate | Radiation Source | Key Findings | Characterization Methods |
| Polyethylene (low-density) | Chemically Induced (Benzoyl Peroxide) | Addition of styrene enhanced VBC grafting for anion exchange membrane preparation. mtu.edu | Titration, Elemental Analysis, IR, 1H NMR mtu.edu |
| Polyethylene Fibers | Radiation | Successful grafting of VBC and acrylic acid. researchgate.net | - |
| Fluoropolymers (FEP, PFA, ETFE) | Simultaneous Irradiation (Gamma or Electron Beam) | ETFE showed higher grafting ability than FEP and PFA. Uniform graft distribution achieved. scispace.com | FTIR, TGA, SEM-EDS scispace.com |
| Nylon-6 Fibers | Electron Beam (Pre-irradiation) | Grafting kinetics were controlled by trapped radicals and monomer concentration. scientific.net | FTIR scientific.net |
Chemically Induced Grafting Approaches
Chemically induced grafting is a versatile method for modifying the surfaces of polymers. This approach typically involves the use of a chemical initiator to generate free radicals on a polymer backbone, which then initiate the graft polymerization of monomers like this compound (VBC).
The versatility of VBC lies in its reactive chloromethyl group, which allows for post-grafting functionalization. beilstein-journals.org This makes it a valuable monomer for creating materials with tailored properties for various applications, including the development of anion exchange membranes for water electrolysis and fuel cells. mdpi.comresearchgate.net For example, VBC can be grafted onto polymers and subsequently aminated with trimethylamine (B31210) to introduce quaternary ammonium groups, which are essential for anion exchange. mtu.edumdpi.com
Another approach involves the use of reversible addition-fragmentation chain transfer (RAFT) polymerization to graft VBC from a substrate. This method offers excellent control over the polymerization process, allowing for the synthesis of well-defined polymer brushes. beilstein-journals.org For example, silica (B1680970) nanoparticles have been functionalized with poly(this compound) shells using a "grafting from" method via RAFT polymerization, resulting in monodisperse core-shell particles with a high degree of control over their dimensions. beilstein-journals.org
UV-induced coupling is another chemically initiated method. This technique has been used to graft VBC onto hydrogen-terminated silicon surfaces, creating a stable initiator monolayer for surface-initiated atom transfer radical polymerization (ATRP). acs.org This allows for the growth of well-defined polymer brushes from the silicon surface. acs.org
Investigation of Grafting Kinetics and Mechanisms
Understanding the kinetics and mechanisms of grafting is crucial for controlling the structure and properties of the resulting materials. Several studies have investigated the factors influencing the grafting of this compound onto various polymer substrates.
A comparative study of grafting glycidyl (B131873) methacrylate (GMA) and VBC onto nylon-6 fibers revealed that the VBC grafting system showed a higher dependence on the absorbed dose, indicating a stronger reliance on the concentration of trapped radicals. taylors.edu.my This is potentially due to the resonance stabilization of the aromatic ring in VBC, which can scavenge some radicals during initiation. taylors.edu.my
In the context of ion-track grafting of VBC into poly(ethylene-co-tetrafluoroethylene) (ETFE) films, the choice of solvent medium plays a significant role. researchgate.net The use of a poor solvent system, such as a mixture of water and isopropyl alcohol, was investigated to enhance the grafting yield. researchgate.net The kinetic parameters, including the initial polymerization rate and the radical recombination rate, were influenced by a competition between the VBC grafting reaction and chain-transfer reactions, as well as the Trommsdorff effect (gel effect). researchgate.net
Kinetic studies of surface-initiated ATRP of monomers from a VBC-functionalized silicon surface have shown a nearly linear increase in the thickness of the grafted polymer film with polymerization time. acs.org This indicates a controlled, "living" polymerization process where the number of propagating chains remains relatively constant. acs.org
The table below summarizes key kinetic parameters from a study on the radiation-induced grafting of VBC onto nylon-6 fibers.
| Parameter | Value/Dependence | Significance |
|---|---|---|
| Monomer Concentration Exponent | 0.86 | Indicates the order of reaction with respect to monomer concentration. |
| Absorbed Dose Exponent | 1.06 | Shows the dependence of the grafting rate on the concentration of trapped radicals. |
| Overall Activation Energy | 22.6 kJ/mol | Represents the minimum energy required for the grafting reaction to occur. |
Hypercrosslinking of Poly(this compound) Systems
Post-Polymerization Crosslinking Mechanisms for Porous Network Formation
Hypercrosslinked polymers (HCPs) are a class of porous materials characterized by a high degree of crosslinking, leading to permanent microporosity and high surface areas. encyclopedia.pubsci-hub.se The most common method for preparing HCPs from poly(this compound) (PVBC) and its copolymers is through post-polymerization crosslinking, primarily via the Friedel-Crafts reaction. encyclopedia.pubacs.orgmdpi.com
In this process, a linear or lightly crosslinked polymer containing VBC units is swollen in a suitable solvent. encyclopedia.pubmdpi.com A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is then introduced. rsc.org The catalyst facilitates the intramolecular and intermolecular alkylation of the aromatic rings by the chloromethyl groups (-CH₂Cl) present on the VBC units. encyclopedia.pubmdpi.com This reaction creates rigid methylene (B1212753) bridges (-CH₂-) between adjacent polymer chains, effectively "knitting" them together into a three-dimensional network. encyclopedia.pubrsc.org
The formation of this highly crosslinked network in the swollen state prevents the polymer chains from collapsing upon removal of the solvent. acs.org This results in a rigid, porous structure with permanent micropores (pores smaller than 2 nm). encyclopedia.pubacs.org The process essentially freezes the swollen-state conformation of the polymer chains.
The degree of crosslinking and the resulting porosity are influenced by the concentration of VBC in the precursor polymer. acs.orgmdpi.com A higher concentration of VBC provides more chloromethyl groups for the Friedel-Crafts reaction, leading to a higher crosslinking density and, consequently, a larger surface area. sci-hub.seacs.org Studies have shown that a minimum concentration of approximately 30 mol% of VBC is often required to induce significant nanoporosity. mdpi.com
Tunable Porosity and Surface Area in Hypercrosslinked Polymers
A key advantage of hypercrosslinked polymers derived from VBC is the ability to tune their porosity and surface area by adjusting the synthesis parameters. acs.org This tunability makes them suitable for a wide range of applications, including gas storage, separation, and catalysis. acs.orgrsc.org
The primary factors influencing the porous properties of these materials include:
VBC Content: As mentioned, increasing the VBC content in the precursor polymer generally leads to a higher Brunauer-Emmett-Teller (BET) surface area. sci-hub.seacs.org For example, in poly(styrene-co-vinylbenzyl chloride) systems, the BET surface area was observed to increase as the VBC content increased. sci-hub.se
Initial Crosslinking Degree: The presence of a comonomer like divinylbenzene (B73037) (DVB) in the precursor polymer introduces an initial level of crosslinking. acs.org The amount of DVB can influence the final porous structure. acs.orgjcatalysis.com In some cases, a small amount of DVB (e.g., 2%) can lead to a very high surface area, while higher amounts may cause a decrease. acs.org
Monomer Composition: The ratio of VBC to other monomers, such as styrene, affects the distribution of chloromethyl groups and thus the efficiency of the hypercrosslinking reaction. sci-hub.se The reactivity ratios of the comonomers play a role in the final polymer architecture. sci-hub.se
Reaction Conditions: The choice of solvent, catalyst, and reaction temperature can also impact the final porous properties of the HCPs. rsc.org
Experimental studies have demonstrated a wide range of achievable BET surface areas, from as low as 2 m²/g to over 2000 m²/g. encyclopedia.pubacs.org This wide range highlights the high degree of control possible over the final material properties. For instance, hypercrosslinking of polyHIPE (high internal phase emulsion) monoliths containing VBC has been shown to successfully introduce microporosity into an existing macroporous structure, creating a hierarchical porous material. mdpi.com
The table below presents data on the effect of VBC content on the surface area of hypercrosslinked poly(styrene-co-VBC) with 2% DVB.
| VBC Content (%) | BET Surface Area (m²/g) |
|---|---|
| 25 | Small |
| Higher concentrations | Significantly increased |
| 90 | Up to 691 |
| 100 (with 2% DVB) | ~2060 |
Chemical Modification and Post Polymerization Functionalization of Poly Vinylbenzyl Chloride
Nucleophilic Substitution Reactions of the Benzyl (B1604629) Chloride Group
The benzylic chloride group in PVBC is highly susceptible to nucleophilic attack, making nucleophilic substitution a straightforward and efficient method for introducing a vast range of chemical moieties. researchgate.net This reactivity is the foundation for creating a diverse library of functional polymers from a common precursor. beilstein-journals.orgchemicalbook.com
Amination Reactions for Quaternary Ammonium (B1175870) Formation
A significant application of poly(vinylbenzyl chloride) is its conversion into poly-quaternary ammonium salts through amination reactions. This process involves the reaction of the benzyl chloride groups with primary, secondary, or tertiary amines. google.comgoogle.com The resulting polymers, known as anion exchange resins or polymeric quaternary ammonium salts, possess cationic charges and are crucial in various applications, including as anion exchange membranes for fuel cells, biocides, and phase transfer catalysts. chemicalbook.comresearchgate.net
The reaction with tertiary amines, such as trimethylamine (B31210), results in the formation of strong base quaternary ammonium anion exchangers. researchgate.netgoogle.com The kinetics of quaternization can be complex, influenced by factors like the isomeric position of the chloromethyl group and neighboring group effects. researchgate.net The degree of quaternization can be controlled by adjusting reaction parameters, such as the amine-to-polymer ratio. For instance, reacting PVBC with hexamethylenetetramine (HMTA) not only introduces quaternary ammonium groups but also cross-links the polymer chains, which can reduce the material's water uptake. Research has shown that the degree of quaternization increases with higher amounts of HMTA.
The choice of amine and reaction conditions can be tailored to achieve desired properties. For example, reactions with N,N-dimethylethanolamine can be used to introduce hydroxyl functionalities alongside the quaternary ammonium group, creating multifunctional polymers. researchgate.netnih.gov The amination of PVBC has been successfully carried out with a variety of amines to create materials for specific uses, such as anion exchange membranes and resins for ion removal. google.comsigmaaldrich.com
Table 1: Examples of Amines Used in the Quaternization of Poly(this compound)
| Amine | Reaction Conditions | Resulting Functionality | Application | Reference(s) |
|---|---|---|---|---|
| Trimethylamine | - | Strong base quaternary ammonium | Anion exchange resins | researchgate.netgoogle.com |
| N,N-dimethylethanolamine | 80 °C for 24 h in NMP | Quaternary ammonium with hydroxyl group | Functional polymers | researchgate.netnih.gov |
| Hexamethylenetetramine (HMTA) | 60 °C for 30 min in NMP/methanol | Quaternary ammonium (cross-linked) | Anion exchange membranes | |
| Diaminoalkanes (e.g., 1,8-diaminooctane) | 95 °C for 2 h | Hypercrosslinked amine network | Chromatographic stationary phases | nih.govnih.gov |
| Glucosamine | 37 °C for 24 h in aqueous NaHCO₃ | Surface-linked hexosamine | Molecular recognition | nih.govtandfonline.com |
| N,N-dimethylformamide (DMF) | Used as a solvent, but reacts at 60 °C | Partial amination, ion-complexing ligands | Unintended side reaction | researchgate.net |
Derivatization with Thiols and Alcohols
The reactive chloromethyl group of PVBC can also be readily substituted by other nucleophiles, such as thiols and alcohols, to introduce different functionalities. Thiol-functionalized polymers are of interest for applications in areas like mucoadhesion and as reactive platforms. nih.gov
A common strategy for introducing thiol groups involves a two-step process. First, PVBC is reacted with a protected thiol, like thiourea, to form a thiouronium salt. researchgate.net This intermediate can then be hydrolyzed under basic conditions (e.g., with KOH) or reduced (e.g., with NaBH₄) to yield the desired thiolate-functionalized copolymer. researchgate.net This method was demonstrated in the modification of a copolymer of this compound and methyl methacrylate (B99206). researchgate.net
Similarly, alcohol-based nucleophiles can be used to create ether linkages. For example, the reaction of PVBC with the sodium salt of 1,2-ethanediol (B42446) has been reported, although side reactions with the solvent (DMF) were observed. researchgate.net The modification of PVBC with alcohols can also be used to create polymers with fungicidal properties. finechem-mirea.ru These reactions broaden the scope of functionalities that can be incorporated into the polystyrene backbone, leading to materials with tailored surface properties and reactivity. google.com
Introduction of Diverse Chemical Functionalities for Specific Applications
The versatility of nucleophilic substitution on PVBC allows for the introduction of a wide array of specialized functional groups, creating materials designed for highly specific tasks. nih.govtandfonline.com This post-polymerization functionalization strategy is advantageous because it allows for the incorporation of functionalities that might not be compatible with the initial polymerization conditions. rsc.org
Examples of such targeted functionalization include:
Biomolecule Immobilization : PVBC microspheres have been functionalized with molecules like glucosamine, a hexosamine involved in molecular recognition processes, and bovine serum albumin (BSA). nih.govtandfonline.com These modifications are confirmed through techniques like elemental analysis and infrared spectroscopy, and they create surfaces suitable for specific biological interactions. nih.govtandfonline.com
Metal and Dye Sorption : For environmental remediation applications, PVBC beads can be modified to introduce amidoxime (B1450833) groups, which have a high affinity for adsorbing organic dyes and heavy metals. researchgate.net
Chromatography : For separation science, PVBC-based monoliths can be hypercrosslinked and then functionalized with molecules like 2-aminoethanesulfonic acid (taurine). nih.gov This creates stationary phases suitable for hydrophilic interaction chromatography (HILIC), a technique used for separating small polar molecules. nih.govnih.gov
These examples underscore the power of PVBC as a platform material, where the initial polymer serves as a versatile scaffold for building complex, functional macromolecules. rsc.org
Click Chemistry Methodologies for Poly(this compound) Derivatization
"Click chemistry" refers to a class of reactions that are modular, high-yielding, and tolerant of a wide range of functional groups, making them exceptionally suitable for polymer modification. acs.orgorganic-chemistry.orgrsc.org The most prominent click reaction, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has been extensively applied to functionalize PVBC. researchgate.net
Conversion to Azide-Functionalized Polymers
The gateway to applying CuAAC for PVBC modification is the conversion of the benzyl chloride groups into benzyl azide (B81097) groups. This is typically achieved through a simple and efficient nucleophilic substitution reaction with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). mdpi.comias.ac.inresearchgate.netresearchgate.net
The reaction proceeds readily, often at room temperature or with gentle heating, to yield poly(vinylbenzyl azide) (PVB-N₃). mdpi.comuu.nl The successful conversion is easily monitored and confirmed by spectroscopic methods. In Fourier-transform infrared (FTIR) spectroscopy, the appearance of a strong, characteristic absorption peak around 2100 cm⁻¹ signifies the presence of the azide (N₃) group. mdpi.comgoogle.com In ¹H NMR spectroscopy, the chemical shift of the benzylic methylene (B1212753) (CH₂) protons moves downfield upon conversion from -CH₂Cl to -CH₂N₃. mdpi.com This quantitative conversion creates a polymer scaffold decorated with azide groups, ready for subsequent "clicking" with a wide variety of alkyne-containing molecules. mdpi.comresearchgate.net This two-step approach—polymerization of VBC followed by azidation—provides a versatile platform for creating complex polymer architectures. mdpi.comias.ac.inresearchgate.net
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Polymer Design
The CuAAC reaction is a highly efficient ligation strategy that forms a stable triazole ring by joining an azide and a terminal alkyne, typically catalyzed by a copper(I) species. organic-chemistry.orgrsc.orgbeilstein-journals.org This reaction is used to covalently attach a vast array of alkyne-functionalized molecules onto the poly(vinylbenzyl azide) backbone, yielding well-defined functional polymers. mdpi.comias.ac.in
The CuAAC reaction is prized for its high efficiency, mild reaction conditions (often performed at room temperature in various solvents, including water), and orthogonality to many other functional groups. organic-chemistry.orgrsc.org A typical catalytic system involves a copper(I) source, such as copper(I) bromide (CuBr), often used with a stabilizing ligand like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). mdpi.comnih.gov Alternatively, a copper(II) salt like copper(II) sulfate (B86663) can be used with a reducing agent such as sodium ascorbate. beilstein-journals.org
This methodology has been used to create a variety of advanced materials:
Bio-inspired Polymers : By clicking alkyne-terminated nucleobases like propargyl thymine (B56734) and propargyl adenine (B156593) onto a PVB-N₃ backbone, polymers capable of forming self-assembled structures through complementary hydrogen bonding have been synthesized. mdpi.com
Graft Copolymers : Alkyne-terminated polymers, such as propargyl-functionalized poly(ethylene glycol) (PEG) or poly(β-butyrolactone), can be grafted onto the PVB-N₃ backbone to create amphiphilic or biodegradable graft copolymers. ias.ac.inbohrium.com
Functional Surfaces : The CuAAC reaction can be used to modify the surface of PVBC-containing particles. For example, an alkyne-terminated ATRP initiator can be clicked onto azide-functionalized particles, which can then be used to grow polymer brushes from the surface in a site-specific manner. uu.nl
Table 2: Examples of CuAAC Reactions on Azide-Functionalized PVBC
| Alkyne-Functionalized Molecule | Catalyst System | Resulting Polymer Structure | Application | Reference(s) |
|---|---|---|---|---|
| Propargyl Thymine / Propargyl Adenine | CuBr / PMDETA | Homopolymers with nucleobase side-chains | Self-assembling materials | mdpi.com |
| Propargyl-terminated poly(β-butyrolactone) | - | Graft copolymer: poly(VB-g-BL) | Biodegradable materials | ias.ac.inresearchgate.net |
| Propargyl-terminated poly(ethylene glycol) methyl ether | - | Graft copolymer: poly(VB-g-mPEG) | Amphiphilic copolymers | bohrium.com |
| 3-Butynyl 2-bromoisobutyrate | Huisgen 1,3-dipolar cycloaddition | ATRP initiator-functionalized particles | Site-specific polymer grafting | uu.nl |
| 7-ethynyl-4-methyl-chromen-2-one | Cu(PPh₃)₃Br | Fluorescently labeled microspheres | Functionalized colloids |
Polymer Analogous Reactions and Advanced Chemical Transformations
Poly(this compound) serves as a robust scaffold for extensive chemical modification through polymer analogous reactions. The benzylic chloride group is highly susceptible to nucleophilic substitution, enabling the introduction of a vast range of functionalities without altering the polymer backbone. beilstein-journals.orgnih.gov This reactivity has been exploited to synthesize materials for diverse applications, including anion exchange membranes, scavenger resins, and functional nanoparticles. acs.orgukm.mymdpi.com
The most common modifications involve nucleophilic displacement of the chloride ion. acs.org Amination reactions are particularly prevalent, where primary, secondary, or tertiary amines are used to introduce amino or quaternary ammonium groups. For instance, reactions with trimethylamine or N,N-dimethylethanolamine can lead to nearly complete conversion of the chloromethyl groups, yielding water-soluble polyelectrolytes. mdpi.comresearchgate.net A variety of amines, including tris(2-aminoethyl)amine (B1216632), morpholine, and N,N,N′,N′-tetramethyl hexanediamine (B8719201) (TMHDA), have been successfully grafted onto PVBC-based materials. acs.orgrsc.org
Beyond simple amination, other nucleophiles can be employed to create different functionalities. The reaction of PVBC with phenols introduces hydroxyl groups. finechem-mirea.ru Thiolate functionalities can be introduced by first substituting the chloride with thiouronium, followed by conversion to a thiolate. researchgate.net Ether linkages are formed via reactions with alcohols or alkoxides, such as in the Williamson-ether-synthesis to attach polyethylene (B3416737) glycol (PEG) chains. researchgate.net Furthermore, the chloromethyl groups can react with N,N-Dimethylformamide (DMF), which can act as both a solvent and a reactant, leading to amination. researchgate.net
Advanced chemical transformations expand the utility of PVBC. The chloromethyl group can serve as an initiating site for Atom Transfer Radical Polymerization (ATRP), allowing for the "grafting-from" of other polymer chains to create well-defined graft copolymers. beilstein-journals.orgnih.gov This has been used to synthesize PVBC-grafted nanoparticles. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.orgnih.gov Another advanced technique is the use of "click chemistry," such as the thiol-ene reaction, to functionalize polymers containing vinyl groups, which can be copolymers of this compound. rsc.org Hypercrosslinking, a process that introduces additional crosslinks into the polymer network, can be achieved via Friedel-Crafts reactions of the chloromethyl groups, significantly altering the polymer's morphology and surface area. nih.govmdpi.com
The table below summarizes several polymer analogous reactions performed on poly(this compound).
| Reagent | Resulting Functional Group | Reaction Type | Reference |
|---|---|---|---|
| Trimethylamine (TMA) | Quaternary Ammonium Salt | Nucleophilic Substitution (Quaternization) | mdpi.comresearchgate.netrsc.org |
| Tris(2-aminoethyl)amine | Primary/Secondary Amine | Nucleophilic Substitution (Amination) | acs.org |
| Morpholine | Tertiary Amine | Nucleophilic Substitution (Amination) | acs.org |
| Thiourea | Thiouronium Salt (precursor to Thiol) | Nucleophilic Substitution | researchgate.net |
| Phenols | Phenolic Ether | Nucleophilic Substitution (Williamson Ether Synthesis) | finechem-mirea.ru |
| 4-aminobutanol | Hydroxy and Amino Functionalities | Nucleophilic Substitution | acs.org |
| N,N-Dimethylformamide (DMF) | Formyl or Aminated derivatives | Side reaction/Amination | researchgate.net |
Regioselectivity and Reaction Efficiency in Functionalization Processes
The efficiency and selectivity of functionalizing poly(this compound) are critical for producing materials with desired properties. Several factors, including the polymer's isomeric composition, reaction conditions, and the nature of the reagents, influence the outcome.
This compound (VBC) is typically available as a mixture of meta- and para-isomers. tandfonline.com The kinetics of functionalization can be complicated by the differing reactivities of the chloromethyl groups based on their position on the benzyl ring (o- vs. p-isomerism). researchgate.net Additionally, the reactivity of a given chloromethyl group can be influenced by the status of its adjacent groups, a phenomenon known as the neighboring group effect. researchgate.net
Reaction efficiency is heavily dependent on the chosen conditions. For nucleophilic substitutions on solid supports like PolyHIPE materials, high degrees of conversion have been reported with reagents such as tris(2-aminoethyl)amine and 4-aminobutanol. acs.org However, side reactions can occur. For instance, when using poly(styryl)lithium to functionalize VBC, a significant side product can be the head-to-head dimer of the polymer. acs.org The choice of solvent is also crucial; while DMF is a common solvent, it can react with the chloromethyl groups, especially at elevated temperatures, leading to unintended amination. researchgate.net
The efficiency of hypercrosslinking reactions is influenced by the concentration of the functional VBC monomer within the polymer. It has been found that a minimum concentration of approximately 30 mol% of VBC is needed to effectively induce nanoporosity through internal Friedel-Crafts hypercrosslinking. mdpi.com Below this threshold, the process is not efficient. mdpi.com
The choice of amine in quaternization reactions also affects the properties of the resulting anion exchange membranes. The use of different amines like trimethylamine (TMA), N,N,N′,N′-tetramethyl hexanediamine (TMHDA), and hexamine (HMA) leads to polymers with distinct thermal stabilities, ion exchange capacities, and ionic conductivities. rsc.org For example, membranes functionalized with TMA tend to show higher ionic conductivity compared to those functionalized with the bulkier HMA, which can cause a more entangled polymer structure. rsc.org
The table below details research findings on the efficiency of various functionalization processes.
| Reaction Type | Reagent/Catalyst/Condition | Key Findings on Efficiency/Regioselectivity | Reference |
|---|---|---|---|
| Nucleophilic Displacement | Tris(2-aminoethyl)amine, 4-aminobutanol | Leads to high degrees of conversion on monolithic PolyHIPE materials. | acs.org |
| Amination (Quaternization) | Trimethylamine | Kinetics are complex, influenced by isomerism (o- vs p-) and neighboring group effects. | researchgate.net |
| Functionalization with Organolithium | Poly(styryl)lithium | Side reactions, including dimer formation (up to 55% yield), reduce macromonomer yield. Addition of lithium 2,3-dimethyl-3-pentoxide can dramatically decrease side reactions. | acs.org |
| Hypercrosslinking | Friedel–Crafts catalyst | Minimum of ~30 mol% VBC is required for efficient induction of nanoporosity. The initial degree of crosslinking has a lesser impact. | mdpi.com |
| Amination | N,N-Dimethylformamide (solvent) | Partial amination of PVBC can occur when DMF is used as a solvent at elevated temperatures (e.g., 60°C), acting as an unintended side reaction. | researchgate.net |
| Quaternization | Various amines (TMA, TMHDA, HMA) | The structure of the amine significantly impacts the final properties (ionic conductivity, water uptake) of the anion exchange membrane. | rsc.org |
Advanced Materials Development and Applications of Poly Vinylbenzyl Chloride Derivatives
Ion Exchange Materials and Separation Technologies
The functionalization of poly(vinylbenzyl chloride) (PVBC) has given rise to a new generation of ion exchange materials with enhanced performance and specificity. By introducing various functional groups onto the polymer backbone, researchers can precisely tune the material's affinity for specific ions, leading to significant advancements in separation technologies. These materials are broadly categorized into ion-exchange resins, primarily used in water treatment, and anion exchange membranes (AEMs), which are crucial components in various electrochemical systems.
Synthesis and Optimization of Ion-Exchange Resins for Water Treatment and Purification
Ion-exchange resins derived from PVBC are instrumental in the removal of contaminants from water sources. The synthesis typically involves the polymerization of this compound, often with a crosslinking agent like divinylbenzene (B73037), to form porous beads. These beads are then functionalized through the reaction of the chloromethyl group with various amines or other nucleophiles to introduce specific ion-exchange sites.
The optimization of these resins focuses on enhancing their capacity, selectivity, and regeneration capabilities. Factors such as the degree of crosslinking, particle size, and the nature of the functional group are critical in determining the resin's performance. For instance, a higher degree of crosslinking can improve mechanical stability but may hinder ion diffusion, necessitating a careful balance to achieve optimal performance.
The targeted removal of toxic anions such as arsenate and boron from water is a significant application of PVBC-based ion-exchange resins. By functionalizing the polymer with specific ligands, resins with high selectivity for these contaminants can be synthesized.
For the removal of boron, a common approach involves functionalizing poly(VBC-co-divinylbenzene) beads with N-methyl-D-glucamine (NMDG). researchgate.netmdpi.com These NMDG-functionalized resins have demonstrated high efficiency in removing boron from various water sources, including geothermal water and its reverse osmosis (RO) permeate. researchgate.net In one study, these specialized resins were capable of removing up to 97% of boron from RO permeate. researchgate.net Another investigation highlighted the use of monodisperse nanoporous poly(this compound-co-divinylbenzene) beads, also functionalized with NMDG, which could reduce boron concentration from 11.0 mg/L to below 1 mg/L within 30 minutes when used in a hybrid sorption-ultrafiltration process. sciopen.com
Similarly, PVBC-derived resins have been developed for the effective removal of arsenate. Resins functionalized with N-methyl-D-glucamine have shown efficacy in arsenic sorption, particularly under acidic conditions (pH 4-6). rsc.org Furthermore, anion exchange fibers (AEFs) prepared from a this compound precursor have exhibited a significant kinetic advantage over commercial beads for arsenate removal, with the ability to be regenerated for over 20 cycles without loss of capacity. acs.org Research has also explored mixtures of ion-exchange resins, such as those containing N-methyl-D-glucamine and trimethylammonium groups, to optimize arsenic uptake. frontiersin.org
| Resin Type | Target Anion | Functional Group | Reported Removal Efficiency | Reference |
| Poly(VBC-co-DVB) beads | Boron | N-methyl-D-glucamine (NMDG) | 97% from RO permeate | researchgate.net |
| Nanoporous PVBC-co-DVB beads | Boron | N-methyl-D-glucamine (NMDG) | Reduction from 11.0 mg/L to <1 mg/L in 30 min | sciopen.com |
| NMDG-functionalized resin | Arsenate | N-methyl-D-glucamine (NMDG) | Effective, especially at pH 4-6 | rsc.org |
| Anion exchange fibers | Arsenate | Amine functional groups | Significant kinetic advantage over beads | acs.org |
| Mixed resin | Arsenic | N-methyl-D-glucamine and trimethylammonium | ~80% removal with optimized molar ratio | frontiersin.org |
The versatility of PVBC allows for its derivatization to adsorb a wide range of contaminants beyond specific anions. By grafting PVBC onto other materials or by functionalizing it with different chemical moieties, adsorbents for various pollutants can be created.
For example, cellulose (B213188) nanofibrils functionalized with poly(this compound) and subsequently hyper-cross-linked have been shown to be effective in adsorbing aromatic pollutants like 2,4-dichlorophenol (B122985) (DCP) from water. researchgate.net These bio-based materials exhibited a high specific surface area and were able to remove 90% of the pollutant from a 62.5 mg/L solution. researchgate.net
Furthermore, poly(vinylbenzyl pyridinium (B92312) salts) have been synthesized and tested for the removal of hazardous metal ions such as Pb(II), Cd(II), Cu(II), Zn(II), and Ni(II) from aqueous solutions. acs.org The sorption capacity of these resins was found to be dependent on factors like pH, contact time, and metal concentration, with one resin demonstrating a particularly high adsorption capacity for lead. acs.org The modification of PVBC with an amidoxime (B1450833) group has also been noted as a strategy for the high adsorption of dyes and heavy metals. gfztb.com
Removal of Specific Anions (e.g., Arsenate, Boron)
Anion Exchange Membranes (AEMs) for Electrochemical Devices
Anion exchange membranes (AEMs) are a critical component in various electrochemical technologies, facilitating the transport of anions between the anode and cathode. PVBC is a key precursor in the synthesis of AEMs due to the ease with which the benzyl (B1604629) chloride group can be quaternized to introduce fixed cationic charges into the polymer matrix. These membranes are being actively developed for applications in fuel cells and water electrolyzers.
The performance of AEMs is largely dictated by their ionic conductivity, chemical stability (especially in alkaline environments), and mechanical properties. A significant area of research focuses on designing AEMs that can overcome the "trade-off" between high ionic conductivity and dimensional stability, as high ion exchange capacity (IEC) often leads to excessive swelling.
Fuel Cells and Electrolyzers (e.g., Alkaline Water Electrolyzers)
PVBC-based AEMs have shown significant promise in both anion exchange membrane fuel cells (AEMFCs) and alkaline water electrolyzers (AWE). In AEMFCs, the membrane allows for the transport of hydroxide (B78521) ions (OH-) from the cathode to the anode. rsc.orgcolab.wsacs.orgvt.edu Researchers have developed cross-linked PVBC AEMs bearing long flexible cross-linker chains with multiple quaternary ammonium (B1175870) heads, which exhibit high conductivity and robust alkaline stability. mdpi.comsemanticscholar.org One such membrane demonstrated a peak power density of 109.2 mW cm⁻² at 60 °C in a single-cell AEMFC. semanticscholar.org
In the context of AWE for hydrogen production, PVBC-derived membranes serve as the electrolyte, conducting hydroxide ions produced at the cathode to the anode. researchgate.netacs.orgmdpi.commdpi.comresearchgate.net Crosslinked membranes synthesized from polybenzimidazole (PBI) and PVBC, subsequently quaternized, have been successfully tested in zero-gap liquid alkaline water electrolyzers. researchgate.netmdpi.comresearchgate.net These membranes have shown good stability in alkaline media and achieved current densities as high as 380 mA cm⁻² at 1.98 V and 50 °C. mdpi.com Blending methylpyrrolidinium cation functionalized PVBC with poly(ether ketone-cardo) has also yielded AEMs with excellent alkaline stability and good performance in AEM water electrolysis, reaching a current density of 500 mA cm⁻² at 2 V and 60 °C. acs.org
| Electrochemical Device | PVBC Derivative | Key Feature | Performance Metric | Reference |
| Anion Exchange Membrane Fuel Cell | Cross-linked PVBC with multi-head QA groups | High conductivity and alkaline stability | Peak power density of 109.2 mW cm⁻² at 60 °C | semanticscholar.org |
| Alkaline Water Electrolyzer | Crosslinked polybenzimidazole-c-PVBC | Good alkaline stability | 380 mA cm⁻² at 1.98 V and 50 °C | researchgate.netmdpi.comresearchgate.net |
| Alkaline Water Electrolyzer | Methylpyrrolidinium functionalized PVBC/PEK-cardo blend | Excellent alkaline stability | 500 mA cm⁻² at 2 V and 60 °C | acs.org |
Engineering of Microphase Separation for Enhanced Ion Transport Pathways
A key strategy for improving the performance of AEMs is the engineering of well-defined microphase separation within the membrane structure. This involves creating distinct hydrophilic and hydrophobic domains. The hydrophilic regions, containing the cationic functional groups, form interconnected channels that facilitate efficient ion transport, while the hydrophobic polymer backbone provides mechanical strength and limits excessive water uptake. frontiersin.orggfztb.com
One approach to achieve this is through the use of block copolymers, where one block is hydrophobic and the other is functionalized to be hydrophilic. rsc.orgacs.orgresearchgate.netgfztb.com For instance, the incompatibility between a hydrophobic polymer block and a hydrophilic block containing quaternized PVBC can drive the self-assembly into ordered nanostructures, creating continuous ion transport pathways. acs.org
Crosslinking strategies also play a crucial role in tuning microphase separation. mdpi.comcolab.wsmdpi.commdpi.commdpi.com By using macromolecular crosslinkers or crosslinkers with long flexible chains, it is possible to create well-developed hydrophilic/hydrophobic phase-separated morphologies. researchgate.netcolab.wsmdpi.com For example, cross-linked PVBC AEMs with long flexible multi-head cross-linkers have shown a well-developed phase-separated morphology, leading to high ionic conductivity. researchgate.netcolab.ws Similarly, crosslinking PVBC with polybenzimidazole (PBI) leads to microphase separation due to the difference in hydrophilicity between the N-methylpiperidine-functionalized PVBC and the hydrophobic PBI, resulting in continuous ion transport channels. mdpi.com The introduction of long hydrophobic alkyl side chains into a polyfluorene/PVBC cross-linked AEM has also been shown to favor the construction of microphase separation, leading to higher conductivity. mdpi.com
Furthermore, the architecture of the polymer itself can be engineered to promote microphase separation. Hyperbranched polymers, for instance, can be designed to create densely functionalized architectures that lead to well-developed microphase separation and high ionic conductivity while maintaining low water swelling. researchgate.net The incorporation of rigid, non-rotatable branched monomers can also be used to modulate microphase separation and enhance the formation of interconnected ion channels. sciopen.com
| Strategy | Description | Effect on Ion Transport |
| Block Copolymers | Synthesizing polymers with distinct hydrophilic and hydrophobic blocks. | Creates well-defined, continuous ion conduction channels. |
| Crosslinking with Functional Agents | Using long, flexible, or macromolecular crosslinkers to connect polymer chains. | Induces and controls the scale of phase separation, enhancing mechanical stability and ion transport. |
| Grafting Side Chains | Attaching long hydrophobic or hydrophilic side chains to the polymer backbone. | Promotes self-assembly into distinct domains, improving the efficiency of ion channels. |
| Hyperbranched Architectures | Creating densely branched polymers with a high concentration of functional groups. | Leads to well-developed microphase separation with high ionic conductivity and controlled swelling. |
| Incorporation of Rigid Monomers | Using non-rotatable branched monomers in the polymer structure. | Modulates rotational freedom and promotes the formation of interconnected microporous networks. |
Fibrous Ion Exchangers and Their Performance Characteristics
Fibrous ion exchangers (FIEs) derived from poly(this compound) offer significant advantages over traditional bead-based resins, primarily due to their superior kinetic performance. The fibrous structure provides a high surface-area-to-volume ratio and shorter diffusion path lengths, leading to a substantial increase in both ion-exchange and regeneration rates.
A common method for preparing these materials involves coating a substrate, such as glass fiber, with a this compound (VBC) oligomer, followed by cross-linking and functionalization. This process is simpler than traditional methods for producing anion-exchange beads, as it eliminates the need for chloromethyl methyl ether, a known carcinogen, and toxic swelling solvents. The subsequent amination reaction to introduce ion-exchange capabilities is also significantly faster in the fibrous form.
Performance studies have demonstrated that FIEs can be regenerated for numerous cycles without a discernible loss of capacity or physical degradation. researchgate.net They have shown high efficiency in removing contaminants like arsenate from water, with a kinetic advantage that is nearly an order of magnitude better than conventional anionic exchange beads. researchgate.net In dynamic-mode tests, FIEs have proven to be highly effective, making full use of their ion-exchange sites and offering lower energy costs due to easier regeneration. For instance, anion exchange fibers synthesized from a VBC precursor have exhibited a static ion exchange capacity of up to 4.72 mmol/g. researchgate.net
Furthermore, anion exchange membranes (AEMs) have been fabricated by grafting VBC onto nanofibrous sheets of polymers like polypropylene (B1209903) and nylon-66, followed by crosslinking and the introduction of quaternary ammonium groups. rsc.org These membranes exhibit a well-defined phase-separated morphology, leading to high ionic conductivity. rsc.org For example, AEMs with ion exchange capacities between 1.6 and 2.1 mmol/g have demonstrated hydroxide ion conductivity as high as 132 mS/cm at 80 °C. rsc.org These materials also show excellent stability in alkaline conditions, retaining up to 90% of their conductivity after accelerated degradation testing. rsc.org
| Property | Performance Characteristic | Source |
| Ion Exchange Capacity | Up to 4.72 mmol/g | researchgate.net |
| Kinetic Advantage | Nearly an order of magnitude faster than beads | researchgate.net |
| Regeneration | Over 20 cycles with no loss in capacity | researchgate.net |
| Hydroxide Ion Conductivity | As high as 132 mS/cm at 80°C | rsc.org |
| Alkaline Stability | Up to 90% conductivity retention after testing | rsc.org |
Functional Polymers for Catalysis and Chemical Intermediates
The unique chemical structure of poly(this compound) allows for its use as a robust platform for developing functional polymers for catalysis and as a precursor for various chemical intermediates.
Poly(this compound) as Catalyst Supports
Poly(this compound) is an effective support for catalysts due to its ability to be functionalized and its physical stability. The polymer can be synthesized in various forms, such as beads, films, or coatings, providing a high surface area for catalyst immobilization. scribd.com The chloromethyl groups on the polymer chain serve as anchor points for attaching a wide range of catalytic species, including metal complexes and organocatalysts. rsc.orgrsc.org
One approach involves the use of hypercrosslinked poly(this compound), which creates a rigid, porous structure that improves the accessibility of reactive sites for catalysts. encyclopedia.pub This enhanced porosity is beneficial for mass transfer in catalytic reactions. encyclopedia.pub For instance, SiO2-grafted poly(p-vinylbenzyl chloride) (PVBC) brushes have been used to immobilize chiral spirocyclic phosphoric acid catalysts. rsc.org The flexible nature of the PVBC brushes allows the catalytic reaction to proceed in a manner similar to homogeneous catalysis, which can improve reaction rates and enantioselectivity. rsc.orgrsc.org These supported catalysts also demonstrate good reusability. rsc.org
PVBC has also been employed as a support for dual metal catalysts, such as palladium and iridium complexes, for use in photocatalysis. rsc.org The polymer support facilitates the synergistic action of the two metals and can be recovered and reused. rsc.org
Precursors for Quaternary Ammonium Salts in Phase Transfer Catalysis
Poly(this compound) is a key precursor for the synthesis of polymer-supported quaternary ammonium salts, which are widely used as phase-transfer catalysts (PTCs). kpi.uachemicalbook.com The synthesis involves the quaternization of the benzyl chloride groups on the polymer with tertiary amines or phosphines. kpi.ua This process yields a polymer with covalently bound onium salts that can facilitate reactions between reactants in immiscible phases. kpi.ua
Several methods have been developed for preparing these polymer-supported PTCs. One method involves the polymerization of a concentrated emulsion of this compound in water, followed by quaternization. kpi.ua Another approach is to graft a poly(this compound) shell onto a polystyrene core, which is then quaternized. kpi.ua The catalytic activity of these materials is influenced by their morphology, with more porous structures generally exhibiting higher activity due to reduced diffusional limitations. kpi.ua
These polymer-supported PTCs have been successfully used in various organic reactions, such as the alkylation of isopropylidene malonates. kpi.ua The catalysts can be easily separated from the reaction mixture and reused, which is a significant advantage over their homogeneous counterparts. kpi.ua
Development of Specialty Chemical Intermediates
This compound (VBC) and its polymer, PVBC, are valuable intermediates in the synthesis of a wide array of specialty chemicals. chemicalbook.comunivook.com The dual functionality of the VBC monomer, with its polymerizable vinyl group and reactive chloromethyl group, allows for a broad range of chemical transformations either before or after polymerization. chemicalbook.com
Quaternary ammonium salts derived from VBC are a significant class of specialty chemicals. These compounds find applications as biocides, surfactants, and disinfectants. For example, vinylbenzyldimethyloctadecyl ammonium chloride, synthesized from VBC, is an amphiphilic compound used in the preparation of clay nanocomposites.
Furthermore, the vinyl group of VBC allows for its copolymerization with various other monomers, leading to the creation of block and graft copolymers with tailored properties. univook.com These copolymers can be designed to have specific functionalities, making them suitable for use in coatings, adhesives, and specialty plastics. univook.com The ability to introduce diverse functional groups into the polymer backbone makes PVBC a versatile platform for developing materials for specialized industrial applications. univook.com
| Functional Group/Derivative | Application | Source |
| Quaternary Ammonium Salts | Biocides, Surfactants, Phase Transfer Catalysts | chemicalbook.com |
| Copolymers | Coatings, Adhesives, Specialty Plastics | univook.com |
| Amphiphilic Compounds | Clay Nanocomposites |
Applications in Electronic and Photonic Materials
Poly(this compound) and its derivatives have found important applications in the field of electronic and photonic materials, particularly in the fabrication of micro- and nanostructures.
Photoresist Polymers in Microfabrication
Poly(this compound), often referred to as poly(chloromethylstyrene) (PCMS) in this context, is utilized as a high-performance negative-tone photoresist in microfabrication, including for electron beam, X-ray, and deep UV lithography. acs.orggoogle.comaip.org Negative resists become less soluble in the developer solution after exposure to radiation. The aromatic rings in the polymer backbone provide excellent resistance to dry etching processes, which is a critical property for a photoresist. acs.orggoogle.com
The sensitivity of polystyrene-based resists is significantly enhanced by the introduction of chloromethyl groups. acs.org The high chemical reactivity of the benzyl chloride moiety contributes to the resist's sensitivity. aip.org For example, PCMS has shown a sensitivity of 25–30 mJ/cm² to Pd Lα X-ray radiation. aip.org This allows for the fabrication of high-resolution patterns, with features as small as 1 µm in a 1 µm thick resist layer, and even submicron features in thinner layers. aip.org
Copolymers of this compound are also used in photoresist formulations. For instance, copolymers of 1-(4-vinylbenzyl) thymine (B56734) (VBT) and vinylbenzyl triethylammonium (B8662869) chloride are water-soluble and undergo photodimerization when exposed to UV light. researchgate.net This crosslinking reaction makes the exposed regions of the polymer insoluble in water, allowing for the development of the unexposed areas with an aqueous wash. researchgate.net This offers an environmentally benign approach to photoresist technology. researchgate.net
The thermal stability of the patterned resist is also an important consideration. Post-exposure deep UV hardening can be used to minimize thermally induced flow and distortion of the resist profile at elevated temperatures. aip.org
| Property | Value/Characteristic | Source |
| Resist Type | Negative-tone | acs.org |
| Key Functional Group | Chloromethyl | acs.org |
| Etching Resistance | High (due to aromatic content) | acs.orggoogle.com |
| X-ray Sensitivity (Pd Lα) | 25–30 mJ/cm² | aip.org |
| Resolution | 1 µm features in 1 µm thick resist | aip.org |
Electroconducting Polymers and Conductive Composites
Poly(this compound) (PVBC) serves as a versatile precursor for the synthesis of electroconducting polymers and composites. The chloromethyl group on the polymer backbone provides a reactive site for various chemical modifications, leading to materials with tailored electrical properties. These materials are finding applications in a range of electronic devices, including fuel cells and sensors.
One common approach to impart conductivity is through the quaternization of the benzyl chloride groups. For instance, copolymers of styrene (B11656) and this compound can be functionalized with imidazolium (B1220033) or pyridinium groups to create ion-conducting polymers. google.com These materials are particularly relevant for applications such as CO2 separation and in the development of ion-conducting membranes. google.com The resulting poly(ionic liquid)s can exhibit tunable properties based on the choice of the quaternizing agent and the copolymer composition. google.com
Furthermore, PVBC can be blended with other polymers to create composite materials with enhanced properties. For example, blending PVBC with poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) has been shown to produce anion exchange membranes (AEMs) with good mechanical and electrochemical properties. acs.org Similarly, composite membranes of quaternized PVBC and polysulfone have been developed for fuel cell applications. nih.gov These blends often exhibit improved thermal stability and ionic conductivity compared to the individual components. acs.orgcapes.gov.br
Another strategy involves the use of PVBC in the creation of conductive composites by incorporating conductive fillers. For example, PVBC can be used to create a matrix for materials like polyaniline (PANI), resulting in bilayer coatings with both anticorrosive and antibacterial properties. acs.org The thermal curing of PANI on a PVBC-modified surface leads to a conductive and protective layer. acs.org
The synthesis of block copolymers containing PVBC is another avenue for creating structured electroconducting materials. Nitroxide-mediated polymerization can be used to synthesize block copolymers of poly(this compound)-b-polystyrene (PVBC-b-PS), which can then be functionalized to create AEMs. acs.org These block copolymers can self-assemble into phase-separated morphologies, which can enhance ionic conductivity. acs.org
Research has also explored the synthesis of graft copolymers, where PVBC is grafted onto other polymer backbones. For instance, this compound has been grafted onto styrene-butadiene-styrene (SBS) triblock copolymers to create AEMs for water electrolysis. mdpi.com This approach allows for the combination of the desirable mechanical properties of the backbone polymer with the ionic conductivity of the grafted PVBC segments. mdpi.com
Table 1: Examples of Electroconducting Polymers and Composites from PVBC
| Polymer/Composite System | Synthesis Method | Key Features | Potential Applications |
| Poly(styrene-co-vinylbenzyl chloride) functionalized with imidazolium/pyridinium | Copolymerization and quaternization | Ion-conducting polymer | CO2 separation, ion-conducting membranes google.com |
| Poly(this compound)-b-polystyrene (PVBC-b-PS) blends with PPO | Nitroxide-mediated polymerization and blending | Anion exchange membranes with phase-separated morphology | Fuel cells acs.org |
| Quaternized Poly(this compound)/Polysulfone blend | Blending and quaternization | Composite anion exchange membrane | Fuel cells nih.gov |
| Poly(this compound)–Polyaniline bilayer | Thermal curing | Anticorrosive and antibacterial conductive coating | Corrosion protection acs.org |
| This compound grafted Styrene-Butadiene-Styrene (SBS) | TEMPO-mediated polymerization | Graft copolymer AEM | Water electrolysis mdpi.com |
Polymeric Thin Films Exhibiting Non-Linear Optical Effects
Poly(this compound) is a valuable material for the development of polymeric thin films with non-linear optical (NLO) properties. The ability to easily functionalize the polymer allows for the incorporation of chromophores, which are molecules responsible for the NLO response. These functionalized polymers can then be processed into thin films for applications in optoelectronic devices. kpi.ua
The general strategy involves attaching an NLO-active dye to the PVBC backbone. kpi.ua This can be achieved through a simple two-step synthesis from this compound and a suitable organic dye. kpi.ua The resulting functionalized polymer can then be copolymerized with other monomers, such as styrene, to tailor the physical and optical properties of the final material. kpi.ua These copolymers can be cast into thin films, and their optical properties can be studied. kpi.ua
The NLO properties of these thin films, such as second-harmonic generation (SHG), are highly dependent on the polar alignment of the chromophores within the polymer matrix. researchgate.net Techniques like poling, which involves applying a strong electric field, are often used to induce a non-centrosymmetric arrangement of the chromophores, a prerequisite for observing second-order NLO effects. researchgate.net
Researchers have investigated various chromophores and polymer architectures to optimize the NLO response. For example, copolymers of maleic anhydride (B1165640) and this compound have been functionalized with polar chromophoric groups like 2,4-dinitroaniline. researchgate.net Thin films of these materials, prepared by methods such as spin coating or matrix-assisted pulsed laser evaporation (MAPLE), have been shown to exhibit NLO effects. researchgate.net The preparation method can significantly influence the properties of the resulting thin films. researchgate.net
The development of polymeric NLO materials offers several advantages over their inorganic counterparts, such as ease of processing, mechanical flexibility, and the potential for large-scale, low-cost fabrication. researchgate.net The versatility of PVBC as a platform for attaching a wide variety of NLO chromophores makes it a key component in the ongoing research and development of advanced optical materials. kpi.ua
Hypercross-linked Polymers for Supercapacitor Applications
Hypercross-linked polymers (HCPs) derived from this compound are emerging as promising electrode materials for supercapacitors due to their high surface area, porous structure, and excellent charge storage capabilities. researchgate.netresearchgate.net The hypercross-linking process, often achieved through a Friedel-Crafts reaction, creates a rigid, porous network that provides ample sites for electrolyte ion diffusion and charge accumulation. rsc.org
The synthesis of these materials typically involves the copolymerization of this compound with a cross-linking agent like divinylbenzene (DVB), followed by a post-polymerization hypercross-linking step. rsc.orgaidic.it Anhydrous FeCl3 is a commonly used catalyst for the Friedel-Crafts alkylation that creates the hyper-cross-linked structure. rsc.org This process generates significant microporosity within the polymer matrix. acs.org
The resulting HCPs can be used directly as electrode materials or can be further modified to enhance their performance. For instance, they can be used as precursors for porous carbon materials by pyrolyzing the polymer at high temperatures. researchgate.net The carbonized HCPs often exhibit even higher surface areas and improved electrical conductivity, leading to superior supercapacitor performance. researchgate.net
Research has demonstrated that the electrochemical properties of VBC-based HCPs can be tuned by controlling the synthesis parameters, such as the monomer ratio and the concentration of the cross-linker and nanofillers. aidic.it For example, hyper-cross-linked poly(divinylbenzene-co-vinylbenzyl chloride) nanocomposites containing varying amounts of GNPs have been synthesized and tested as supercapacitor electrodes. aidic.it
The high specific capacitance, good rate capability, and long-term cycling stability of these materials make them attractive candidates for next-generation energy storage devices. researchgate.netrsc.orgmdpi.com The ease of synthesis and the ability to tailor their porous structure and chemical composition are key advantages of using this compound-based hypercross-linked polymers for supercapacitor applications. researchgate.netresearchgate.net
Table 2: Performance of VBC-based Hypercross-linked Polymers in Supercapacitors
| Material | Synthesis Method | Key Performance Metric | Reference |
| Porous carbon from poly(divinylbenzene-co-vinylbenzyl chloride) | Hypercross-linking followed by pyrolysis at 800 °C | Specific capacitance of 272 F g⁻¹ (three-electrode) and 145 F g⁻¹ (symmetric two-electrode) | researchgate.net |
| Hyper-cross-linked poly(divinylbenzene-co-vinylbenzyl chloride) with graphite (B72142) nanoplatelets | Two-step procedure involving sonication and polymerization | Enhanced electrochemical capacitance | aidic.it |
| 2D Hyper-cross-linked microporous polymers | Emulsion polymerization with a 2D RAFT agent followed by Friedel-Crafts reaction | Specific surface area up to 1224 m² g⁻¹; Specific capacitance of 144 F g⁻¹ at 0.5 A g⁻¹ for the derived porous carbon | rsc.org |
Surface Science and Interface Engineering
Surface Modification of Diverse Substrates for Enhanced Performance
Poly(this compound) is a highly effective polymer for the surface modification of a wide variety of substrates, leading to enhanced performance in numerous applications. acs.orgnih.gov The reactive benzyl chloride group allows for the covalent attachment of the polymer to surfaces, or for the initiation of "grafting from" polymerizations to create polymer brushes. mdpi.comnih.gov
One significant application is in the biomedical field, where PVBC is used to modify the surfaces of implants and other medical devices to improve their biocompatibility and impart specific functionalities. nih.gov For example, coating a nanopillar array with a copolymer of 4-vinylbenzyl chloride and 2-(dimethylamino)ethylmethacrylate can create a surface with enhanced antibacterial properties. nih.gov The quaternization of the amine groups in such coatings further enhances the electrostatic interaction with bacteria, leading to high antibacterial efficiency. nih.gov
In the realm of materials science, PVBC coatings are used to improve the properties of various materials. For instance, modifying mild steel with a thermally cured bilayer of poly(this compound) and polyaniline can provide effective protection against microbially induced corrosion. acs.org The hydrophobic nature of the PVBC layer, combined with the conductive and biocidal properties of the quaternized polyaniline, creates a robust and stable anticorrosive coating. acs.org
Furthermore, PVBC can be used to functionalize surfaces for subsequent reactions. Its benzyl chloride side-chains can act as initiators for atom transfer radical polymerization (ATRP), allowing for the growth of other polymers from the surface. nih.gov This technique has been used to grow poly(oligo(ethylene glycol) methacrylate) (POEGMA) brushes from a PVBC-coated surface to create non-fouling coatings. nih.gov
The versatility of PVBC in surface modification extends to various substrates, including stainless steel, polyurethane, and even polymer nanofibers. mdpi.commdpi.compan.pl The ability to tailor the surface properties, such as hydrophilicity, antibacterial activity, and corrosion resistance, makes PVBC a valuable tool in surface and interface engineering.
Grafting onto Material Surfaces for Improved Adhesion and Durability
Grafting poly(this compound) onto material surfaces is a powerful technique to enhance adhesion and durability. This can be achieved through "grafting to" methods, where pre-synthesized PVBC chains are attached to a surface, or "grafting from" methods, where polymerization is initiated from surface-anchored initiators. beilstein-journals.orgresearchgate.net
Radiation-induced graft polymerization is one method used to graft this compound onto various substrates, including nylon-6 fibers. researchgate.net This process can significantly alter the surface properties of the fibers, and the degree of grafting can be controlled by adjusting parameters such as the radiation dose, monomer concentration, and reaction temperature. researchgate.net The resulting grafted fibers can then be further functionalized, for example, by amination, to immobilize enzymes or other bioactive molecules. researchgate.net
Surface-initiated atom transfer radical polymerization (SI-ATRP) is another widely used "grafting from" technique. mdpi.commdpi.com For this, a surface is first functionalized with an ATRP initiator. Then, this compound monomers are polymerized from the surface, resulting in a dense layer of grafted polymer chains, often referred to as polymer brushes. mdpi.com This method has been successfully applied to modify stainless steel surfaces, where hyperbranched poly(this compound) brushes were grafted to create a platform for further functionalization, such as the introduction of viologen moieties for antimicrobial applications. mdpi.com
The grafting of PVBC can also improve the adhesion between different materials. For example, introducing maleic anhydride onto the backbone of non-polar polymers like polyolefins and rubbers through grafting can improve their adhesion to polar polymers, metals, and glass fibers. arxiv.org While this example doesn't directly involve PVBC, the principle of using a reactive graft copolymer to enhance adhesion is similar.
The improved adhesion and durability imparted by grafting PVBC onto surfaces are crucial for the development of high-performance materials for a wide range of applications, from textiles and composites to biomedical devices. mdpi.comresearchgate.net
Development of Functionalized Polymer Brushes
Functionalized polymer brushes derived from poly(this compound) represent a sophisticated approach to surface engineering, offering precise control over surface properties at the molecular level. mdpi.comnih.gov Polymer brushes are assemblies of polymer chains tethered by one end to a surface, and their unique architecture provides a platform for a variety of applications. nih.gov
The synthesis of PVBC brushes is often accomplished using surface-initiated polymerization techniques like SI-ATRP. mdpi.com In this method, the surface is first treated to anchor initiator molecules. Subsequently, the polymerization of this compound is initiated from these sites, leading to the growth of dense polymer brushes. mdpi.com The thickness and grafting density of these brushes can be precisely controlled by manipulating the polymerization conditions. nih.gov
The pendant benzyl chloride groups on the PVBC brushes serve as versatile handles for post-polymerization modification. beilstein-journals.org These groups can readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional moieties. beilstein-journals.orgresearchgate.net This versatility enables the creation of surfaces with tailored chemical and physical properties. For example, PVBC brushes can be functionalized with biomolecules to create biosensors or biocompatible coatings. researchgate.net
An important application of functionalized PVBC brushes is in the creation of non-fouling surfaces. By grafting hydrophilic polymers like POEGMA from a PVBC-functionalized surface, it is possible to create coatings that resist the non-specific adsorption of proteins and other biomolecules. nih.gov This is crucial for the development of medical implants, biosensors, and other devices that come into contact with biological fluids. nih.gov
Furthermore, the "grafting from" approach using reversible addition-fragmentation chain transfer (RAFT) polymerization has been employed to synthesize well-defined PVBC brushes on silica (B1680970) nanoparticles. beilstein-journals.orgresearchgate.net This method allows for excellent control over the polymer chain length and distribution, leading to core-shell nanoparticles with a highly functionalizable surface. beilstein-journals.orgresearchgate.net These nanoparticles have potential applications in areas such as catalysis, drug delivery, and diagnostics. beilstein-journals.org
Coatings, Adhesives, and Composites
Poly(this compound) (PVBC) and its derivatives are integral to the development of advanced materials, finding significant applications in protective coatings, high-performance adhesives, and the fabrication of nanocomposites. The reactive nature of the this compound moiety allows for its polymerization and subsequent functionalization, leading to materials with tailored properties for specific, demanding applications.
Use in Protective Coatings for Corrosion Resistance
The versatility of poly(this compound) makes it a valuable component in the formulation of robust protective coatings, particularly against corrosion. chemicalbook.com These coatings are utilized across various industries, including automotive, aerospace, and marine sectors, to safeguard materials from degradation. chemicalbook.com
A notable application involves the creation of bilayer coatings on mild steel to protect against microbially induced corrosion (MIC), a significant issue in marine environments. In one approach, polyaniline (PANI) is thermally cured onto a silanized mild steel surface. This is followed by the N-alkylation of PANI with 4-vinylbenzyl chloride (VBzCl), resulting in a hydrophobic PVBC-quaternized PANI bilayer. acs.org Research has demonstrated that these bilayer coatings exhibit high corrosion resistance, with an inhibition efficiency exceeding 97%, and effectively resist corrosion induced by sulfate-reducing bacteria (SRB). acs.orgrsc.org The quaternized PANI-PVBC coated substrates have shown promise as effective polymeric coatings for protecting steel-based equipment in corrosive marine settings. acs.org
Furthermore, hyperbranched poly(viologen) brushes, synthesized from a poly(this compound) precursor, have been functionalized on stainless steel surfaces. mdpi.com This modification imparts bactericidal, antifouling, and corrosion-inhibition properties, which are crucial for mitigating biofouling and biocorrosion in marine applications. mdpi.com The process involves grafting hyperbranched poly(this compound) (HPVBC) brushes onto the steel surface, which is then converted to poly(viologen). mdpi.com Electrochemical analyses have confirmed that these surfaces exhibit strong resistance to biocorrosion. mdpi.com
Formulation of High-Performance Adhesives and Sealants
The capacity of this compound to polymerize and form cross-linked networks is also leveraged in the formulation of high-performance adhesives and sealants. chemicalbook.com The resulting products are known for their durability and excellent adhesion properties. chemicalbook.com While a broad range of polyvinyl chlorides (PVC) are used in adhesives and sealants, the specific incorporation of this compound derivatives offers pathways to specialized functionalities. specialchem.com
In the realm of surgical adhesives, derivatives of 4-vinylbenzyl chloride have been explored. One synthetic route involves reacting a mono-ol with a protected aldehyde group with 4-vinylbenzyl chloride to form a macromonomer. otago.ac.nz Subsequent polymerization yields a PEO bottle-brush polymer. otago.ac.nz Although challenges with self-crosslinking were encountered in this specific application, it highlights the role of this compound in creating complex, branched polymer architectures suitable for advanced adhesive formulations. otago.ac.nz
Additionally, research into well-plugging applications for the petroleum industry has utilized a cyclic sulfonium (B1226848) functionalized poly(this compound) (PVBC) electrolyte gelator. acs.org This gelator, when added to partially hydrolyzed poly(acrylamide) (HPAM), creates covalently crosslinked in situ gels. acs.org These gels exhibit high strength and good adhesion, forming a dense, hook-like three-dimensional microstructure that effectively seals wellbores under high pressure. acs.org
Role in Nanocomposite Preparation
Poly(this compound) plays a crucial role in the preparation of advanced nanocomposites by facilitating the integration of nanomaterials into polymer matrices. A key strategy involves grafting PVBC onto the surface of nanofillers, such as multi-walled carbon nanotubes (MWCNTs), to enhance their compatibility and dispersion within a resin. rsc.orgrsc.org
In one method, carboxyl group-modified MWCNTs are functionalized by grafting their external surfaces with PVBC. rsc.org This surface modification promotes the embedding of the nanotubes within a styrene/vinylbenzyl chloride/divinylbenzene hyper-crosslinked resin. rsc.org The chloromethyl groups on the surface of the MWCNT-PVBC can then react with the precursor resin during the hyper-crosslinking step, ensuring a strong interfacial bond. rsc.orgrsc.org Characterization of these nanocomposites has shown that the addition of the functionalized nanotubes can modulate the pore size distribution and improve the material's capacity for gas sorption and the adsorption of phenols from aqueous solutions. rsc.orgrsc.org
Another area of application is in the development of flame-retardant polystyrene nanocomposites. marquette.edu Novel modified clays (B1170129) have been prepared using an ammonium salt that contains an oligomeric material consisting of this compound, styrene, and a vinyl phosphate, which is then reacted with dimethylhexadecylamine. marquette.edu These organically-modified clays can then be melt-blended with polystyrene to create intercalated nanocomposites with significantly reduced peak heat release rates during combustion. marquette.edu
Poly(Ionic Liquids) and Gas Separation Membranes
Poly(ionic liquids) (PILs), which are polymers derived from ionic liquid (IL) monomers, have emerged as a promising class of materials for various applications, including gas separation. Poly(this compound) is a key precursor in the synthesis of many of these advanced PILs.
Synthesis of Poly(Ionic Liquids) from Poly(this compound) Precursors
The synthesis of poly(ionic liquids) from poly(this compound) precursors is a versatile and widely used method. rsc.orgrsc.org This approach typically involves the chemical modification of a pre-existing PVBC polymer. mdpi.com The chlorobenzyl groups along the polymer chain serve as reactive sites for quaternization reactions with various nitrogen-containing compounds, such as imidazoles, pyridines, and amines, to form the polycationic backbone of the PIL. rsc.orgmdpi.comresearchgate.netgoogle.com
For instance, novel PILs have been synthesized by modifying commercial PVBC with molecules like 2-dimethylamino-ethanol and N-methylpyrrolidine to create hydroxyethyl (B10761427) ammonium and pyrrolidinium (B1226570) cations, respectively. rsc.orgrsc.org Following the formation of the polycation, a subsequent anion exchange step, often called metathesis, is performed to introduce the desired anion, such as bis(trifluoromethylsulfonyl)imide (Tf₂N⁻). rsc.orgrsc.org This anion exchange is crucial for tailoring the final properties of the PIL. researchgate.net
Another strategy involves the polymerization of a monomeric ionic liquid that has been synthesized from this compound. researchgate.net For example, 1-(4-vinylbenzyl)-3-methyl-imidazolium tetrafluoroborate (B81430) can be synthesized and then polymerized via free radical polymerization using an initiator like AIBN to yield the corresponding PIL. google.com Well-defined PILs with controlled molecular weights and low dispersity have also been synthesized using advanced polymerization techniques like ARGET ATRP (Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization) of imidazolium-based ionic liquid monomers derived from this compound. acs.org
The general synthetic routes for preparing PILs from PVBC are summarized in the table below.
| Synthesis Strategy | Description | Key Reactants | Resulting PIL Structure |
| Polymer Modification | Post-polymerization modification of a PVBC precursor. | Poly(this compound), Amine/Imidazole/Pyridine, Anion Salt (e.g., LiTf₂N) | Polycationic backbone with appended imidazolium, pyridinium, or ammonium groups and a desired counter-anion. |
| IL Monomer Polymerization | Synthesis of a vinylbenzyl-containing ionic liquid monomer followed by polymerization. | This compound, Amine/Imidazole, Anion Salt (optional), Initiator (e.g., AIBN) | Polymer with the ionic liquid moiety as the repeating unit. |
Membranes for CO₂ Capture from Flue Gas Streams
PIL-based membranes derived from poly(this compound) are being actively investigated for their potential in CO₂ capture from flue gas streams. rsc.orgrsc.org These membranes are often prepared as thin-film composites (TFC) by solution casting the PIL onto a porous support. rsc.orgrsc.org
Research has shown that the structure of the PIL significantly influences its gas separation performance. For example, in a study comparing three PVBC-based PILs, the membrane containing a hydroxyl group in the polycation (P[VBHEDMA][Tf₂N]) exhibited the highest mixed-gas selectivity for CO₂/N₂. rsc.orgmdpi.com This enhanced selectivity is attributed to the increased interaction between the hydroxyl groups and CO₂ molecules. rsc.orgrsc.org The positive charge on the cation also plays a role, with selectivity increasing in the order of hydroxyethyl-dimethylammonium > trimethylammonium > pyrrolidinium. rsc.orgrsc.org
A critical finding is the effect of humidity on membrane performance. Experiments conducted under humidified conditions have demonstrated a doubling of CO₂ permeance and a 20-30% increase in selectivity compared to dry conditions. rsc.orgrsc.orgresearchgate.net This enhancement is a significant advantage for treating real flue gas, which is typically saturated with water vapor.
The table below presents data on the gas separation performance of different PVBC-based PIL membranes.
| PIL Membrane | Cation Structure | CO₂ Permeability (Barrer) | Mixed-Gas Selectivity (CO₂/N₂) (dry) | Mixed-Gas Selectivity (CO₂/N₂) (humid) |
| P[VBTMA][Tf₂N] | Trimethylammonium | - | ~30 | ~36 |
| P[VBHEDMA][Tf₂N] | Hydroxyethyl-dimethylammonium | 349 | 41 | ~50 |
| P[VBMP][Tf₂N] | Pyrrolidinium | - | ~25 | ~32 |
| Data compiled from research findings. rsc.orgrsc.orgmdpi.com |
These results underscore the potential of tailoring the chemical structure of PVBC-derived PILs to optimize membrane performance for industrial CO₂ capture applications. rsc.org
Rubber and Resin Modification
The reactive nature of poly(this compound) makes it an excellent candidate for modifying the properties of existing polymers like rubber and for creating specialized, high-performance resins.
Grafting PVBC onto natural rubber (NR) is a key strategy for developing advanced rubber composites. expresspolymlett.com In this process, VBC is polymerized in the presence of natural rubber latex to form graft copolymers (NR-g-PVBC). This modification introduces the reactive benzyl chloride groups into the rubber matrix. expresspolymlett.comresearchgate.net These groups can then serve as sites for further reactions, such as cross-linking. For instance, heating the NR-g-PVBC latex with adipic acid dihydrazide (ADH) leads to a cross-linked, prevulcanized latex with significantly improved tensile strength compared to the unmodified rubber. expresspolymlett.com This method provides an alternative, zinc-free, and more environmentally friendly vulcanization system. expresspolymlett.com Further functionalization, such as quaternization of the benzyl chloride groups, can create ionic crosslinks in the rubber, leading to materials that are heat-sealable and possess good water barrier properties, suitable for sustainable packaging applications. expresspolymlett.com
In resin technology, PVBC is a foundational material for creating functional and hypercrosslinked polymers. Linear or cross-linked PVBC beads can be functionalized through nucleophilic displacement of the chlorine atom by various amines and other nucleophiles. acs.orgacs.org This process is used to create scavenger resins, which are designed to selectively remove specific impurities or reagents from reaction mixtures. acs.org For example, monoliths of poly(4-vinylbenzyl chloride-co-divinylbenzene) have been functionalized with tris(2-aminoethyl)amine (B1216632) to create a highly efficient scavenger for acid chlorides like 4-chlorobenzoyl chloride. acs.org
Furthermore, the process of hypercrosslinking can transform PVBC resins into materials with exceptionally high surface areas and microporosity. encyclopedia.pub This is achieved by reacting the chloromethyl groups within the polymer matrix using a Friedel-Crafts catalyst in a swelling solvent. This reaction creates numerous new methylene (B1212753) bridges that rigidly interconnect the polymer chains, forming a stable, microporous network with surface areas that can reach up to 2000 m²/g. encyclopedia.pub These hypercrosslinked resins are valuable in applications requiring high adsorption capacity, such as in separation science and catalysis. encyclopedia.pubbibliotekanauki.pl The copolymerization of VBC with divinylbenzene is a common method to produce the initial cross-linked polymer beads for these modifications. ijcce.ac.irmdpi.com
Below is a table summarizing research findings on resin modification using PVBC.
| Resin Type | Modifying Agent/Process | Key Finding | Application |
| Poly(VBC-co-DVB) Monolith | tris(2-aminoethyl)amine | Efficiently scavenged 4-chlorobenzoyl chloride from solution. acs.org | Scavenger Resin |
| Poly(VBC-co-DVB) | Hypercrosslinking (Friedel-Crafts) | Created a rigid, microporous network with high surface area. encyclopedia.pub | Adsorbents, Catalysis |
| Poly(VBC-co-DVB) | Pyrrolidine | Resulted in a resin with high sorption capacity for Ag(I) from chloride solutions. bibliotekanauki.pl | Noble Metal Recovery |
| Natural Rubber | Grafting with VBC, then ADH | Produced a zinc-free, prevulcanized latex with enhanced tensile strength. expresspolymlett.com | Environmentally Friendly Rubber |
| Natural Rubber | Grafting with VBC, then Quaternization | Developed a heat-sealable film with good water barrier properties. expresspolymlett.com | Sustainable Packaging |
Photographic Materials Applications
This compound and its derivatives have found niche but important applications in the field of photographic and imaging materials. globalgrowthinsights.com The ability to incorporate the reactive chloromethyl group into a polymer backbone allows for the creation of specialized layers within photographic elements that can interact with other components of the system. google.com
One of the primary uses of VBC in this area is as a comonomer in the production of polymers for image-receiving elements. google.com For example, poly(this compound) and its copolymers can be reacted with tertiary amines to form quaternary ammonium polymers. google.com These cationic polymers can function as mordants. Mordants are substances that fix dyes or other chemicals onto a substrate; in photography, they are used in image-receiving layers to immobilize and stabilize dye molecules, preventing them from migrating and causing the image to blur.
Additionally, VBC derivatives are components in the formulation of photoresist polymers. univook.comsincerechemical.com Photoresists are light-sensitive materials used in photolithography to form a patterned coating on a surface. The introduction of VBC into the polymer structure can enhance properties such as adhesion, chemical resistance, and image resolution. The photographic materials industry consumes a notable portion of VBC production, highlighting its role in these specialized applications. globalgrowthinsights.com
| Application Area | Compound/Polymer System | Function/Role |
| Image-Receiving Elements | Poly(this compound) reacted with tertiary amines | Forms quaternary ammonium polymers that act as mordants to stabilize dyes. google.com |
| Photoresist Polymers | Copolymers containing this compound | Used as a component in light-sensitive formulations for photolithography. univook.comsincerechemical.com |
Biomedical and Pharmaceutical Research Applications of Poly Vinylbenzyl Chloride Derivatives
Polymeric Systems for Drug Delivery
The functional versatility of PVBC has been extensively harnessed to develop sophisticated polymeric systems for delivering therapeutic agents. These systems aim to improve the efficacy of treatments by controlling the release of drugs and targeting specific sites within the body.
Controlled release systems are designed to release a therapeutic agent over an extended period, maintaining drug concentration within the therapeutic window and minimizing side effects. PVBC derivatives have been instrumental in fabricating various controlled release platforms, including hydrogels and nanofibers.
Researchers have developed pH-responsive nanofibers from poly(4-vinylbenzoic acid-co-(ar-vinylbenzyl)trimethylammonium chloride) for the controlled release of the antibiotic ciprofloxacin. researchgate.netcapes.gov.br These smart nanofibers can modulate the drug's release by responding to changes in the pH of the surrounding environment. researchgate.net Similarly, novel hydrogel membranes synthesized from 2-hydroxyethyl methacrylate (B99206) (HEMA) and a p-vinylbenzyl-poly(ethylene oxide) (V-PEO) macromonomer have been shown to provide controlled release of the antibiotic vancomycin (B549263). capes.gov.br One specific formulation released approximately 81% of the loaded vancomycin over 24 hours. capes.gov.br
Furthermore, magnetic nanocomposites incorporating PVBC derivatives have been fabricated for the controlled loading and release of drugs like aprepitant (B1667566) and sofosbuvir. mdpi.com These systems can retain the drug for over 24 hours and release it slowly, demonstrating their potential for targeted and controlled drug delivery applications. mdpi.com Hydrogels containing hyper-branched poly(amidoamine) have also been investigated for the sustained release of ionizable drugs, where the release rate can be modulated by ionic interactions. tandfonline.com
Table 1: Controlled Release Systems Based on Poly(Vinylbenzyl Chloride) Derivatives
| System Type | Polymer Composition | Model Drug | Release Profile/Findings |
| pH-Responsive Nanofibers | Poly(4-vinylbenzoic acid-co-(ar-vinylbenzyl)trimethylammonium chloride) | Ciprofloxacin | Release could be controlled by changing the pH of the environment (acidic, neutral, basic). researchgate.netcapes.gov.br |
| Hydrogel Membrane | Poly(hydroxyethyl methacrylate-co-p-vinylbenzyl-poly(ethylene oxide)) | Vancomycin | Released about 81% of the total loaded drug in 24 hours at pH 7.4. capes.gov.br |
| Magnetic Nanocomposite | Composite of magnetic nanoparticles and a copolymer of 4-vinylbenzyl chloride (VBC) and 2-acrylamido-2-methylpropane sulfonic acid (AMPS) | Aprepitant, Sofosbuvir | Slow release profile, with a maximum of 50% released after 24 hours. mdpi.com |
| Hydrogel | Poly(2-hydroxyethyl acrylate) containing hyper-branched poly(amidoamine) (synthesized using triacryloylhexahydro-1,3,5-triazine and piperazine) | Salicylic acid | Release rate was evidently slowed down due to ionic interaction with the hydrogel's microenvironments. tandfonline.com |
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the desired site of action, thereby enhancing efficacy and reducing systemic toxicity. The ability to functionalize PVBC allows for the attachment of targeting ligands or the creation of nanostructures that can accumulate in specific tissues, such as tumors. chemicalbook.com
Copolymers derived from this compound have been used to form polymeric micelles that effectively encapsulate anticancer drugs, showing potential for targeted cancer therapy. In the field of gene therapy, small nanosized polyplexes based on poly(vinyl benzyl (B1604629) trimethylammonium chloride) have been developed for siRNA delivery. researchgate.net Additionally, multifunctional hybrid nanostructures composed of poly[oligo(ethylene glycol) methacrylate]-b-poly[(vinyl benzyl trimethylammonium chloride)] (POEGMA-b-PVBTMAC) have been created to encapsulate magnetic nanoparticles and DNA, representing a potential platform for theranostics, which combines therapy and diagnostics. mdpi.com
Nanoparticles offer a promising approach for protecting therapeutic agents from degradation and controlling their delivery. PVBC derivatives serve as excellent building blocks for such nanoparticles due to their capacity for functionalization and self-assembly.
Researchers have synthesized well-defined functional nanoparticles by building from amphiphilic copolymers consisting of P(OEG-A) homopolymers chain-extended with this compound (VBC) and pentafluorophenyl acrylate (B77674) (PFP-A) comonomers. researchgate.net These copolymers self-assembled in water to form nanoparticles with sizes around 20 nm, capable of encapsulating both hydrophobic and hydrophilic model drugs. researchgate.net An in vitro study confirmed that these nanoparticles were nontoxic to NIH-3T3 cell lines. researchgate.net
The reversible addition-fragmentation chain transfer (RAFT) polymerization technique has been employed to graft PVBC shells onto silica (B1680970) nanoparticle cores. nih.govscirp.org This method allows for precise control over the polymer shell's molecular weight, which is crucial for creating highly monodisperse core-shell nanoparticles that hold promise as drug-delivery vectors. nih.gov
Table 2: Biomedical Nanoparticles from Poly(this compound) for Drug Encapsulation
| Nanoparticle Type | Polymer Composition | Encapsulated Agent | Key Findings |
| Core-Shell Nanoparticles | Amphiphilic copolymers of P(OEG-A), this compound (VBC), and pentafluorophenyl acrylate (PFP-A) | Hydrophobic (Nile Red) and hydrophilic (FITC) dyes | Nanoparticles with sizes of 20 nm were formed; demonstrated selective or simultaneous release of dyes based on stimuli; confirmed to be nontoxic in vitro. researchgate.net |
| Polymeric Micelles | Copolymers of VBC and other vinyl monomers | Anticancer drugs | Effectively encapsulated drugs and showed sustained release profiles and enhanced therapeutic efficacy in vitro. |
| Core-Shell Nanoparticles | Silica core with a poly(this compound) (PVBC) shell | Not specified (developed as a vector) | RAFT polymerization allowed for the synthesis of well-defined core-shell nanoparticles with controlled shell thickness, promising for drug delivery applications. nih.gov |
| Hybrid Nanostructures | Poly[oligo(ethylene glycol) methacrylate]-b-poly[(vinyl benzyl trimethylammonium chloride)] (POEGMA-b-PVBTMAC) | Magnetic Nanoparticles (MNPs) and DNA | Formed multifunctional hybrid nanostructures, demonstrating potential for theranostic applications. mdpi.com |
Targeted Drug Delivery Strategies
Advanced Biomaterials for Medical Devices and Implants
The interaction between a medical device and the biological environment is critical to its success. Surface modification with advanced biomaterials can prevent adverse reactions such as infection, inflammation, and thrombosis. PVBC derivatives are increasingly used to create functional surfaces that enhance the performance and longevity of medical devices and implants. chemicalbook.com
Surface functionalization aims to create a more biocompatible interface between an implant and the body. PVBC's reactive nature allows for the grafting of molecules that can repel proteins and cells, thereby reducing biofouling and improving blood compatibility.
For instance, stainless steel surfaces have been functionalized with hyperbranched poly(viologen) brushes, which are synthesized through the surface-initiated atom transfer radical polymerization (ATRP) of 4-vinylbenzyl chloride (VBC). mdpi.com This modification confers bactericidal and antifouling properties to the metal surface. mdpi.com In another approach, poly(vinyl chloride) (PVC) materials, commonly used in medical devices, have been functionalized to improve their biocompatibility. nih.govresearchgate.net Studies have shown that modifying PVC with poly(ethylene glycol) (PEG) increases its hydrophilicity and blood compatibility. researchgate.net Furthermore, nanocomposites of functionalized PVC with layered double hydroxides have demonstrated reduced hemolytic activity and improved support for cellular adhesion. nih.gov
Table 3: Surface Functionalization with Poly(this compound) Derivatives for Enhanced Biocompatibility
| Substrate Material | PVBC Derivative/Modification | Outcome | Application |
| Stainless Steel | Hyperbranched poly(viologen) brushes derived from surface-initiated ATRP of 4-vinylbenzyl chloride (VBC) | Enhanced bactericidal, antifouling, and anticorrosion properties. mdpi.com | Medical Implants |
| Poly(vinyl chloride) (PVC) | Functionalized with thiosulphate, thiourea, and sulphite, then combined with layered double hydroxides (LDH) | Reduced hemolytic activity, decreased thrombogenicity, and improved cellular adhesion. nih.gov | Blood-contacting medical devices |
| Mild Steel | Poly(this compound)-quaternized polyaniline (QPANI-PVBC) bilayer coating | Dramatic decrease in live SRB (sulfate-reducing bacteria) cells, inhibiting microbially induced corrosion. frontiersin.org | Medical and industrial equipment susceptible to biocorrosion |
| Poly(vinyl chloride) (PVC) | Grafting of poly(ethylene glycol) (PEG) onto the PVC backbone | Increased hydrophilicity and improved blood compatibility. researchgate.net | Blood-contacting medical devices |
Biosensors are analytical devices that combine a biological component with a physicochemical detector for the detection of specific analytes. The ease of functionalization makes PVBC derivatives suitable for immobilizing biological recognition elements or for fabricating the sensor's transducer surface.
Molecularly imprinted polymers (MIPs) are a key area where PVBC derivatives find application. In one study, MIPs were created on gold nanodisks through the polymerization of methacrylic acid and (vinylbenzyl)trimethylammonium chloride. nih.gov These MIP-functionalized nanodisks were used to evaluate the affinity of proteins to various polyphenols via surface plasmon resonance (SPR) measurements. nih.gov Another example is the development of a label-free electrochemical immunosensor that utilizes a composite of gold nanoparticles and poly(this compound) for enhanced detection capabilities. researchgate.net
Table 4: Poly(this compound) Derivatives in Biosensor Applications
| Biosensor Type | PVBC Derivative | Analyte/Target | Detection Principle |
| Optical Biosensor (SPR) | Molecularly Imprinted Polymer (MIP) from methacrylic acid and (vinylbenzyl)trimethylammonium chloride | Proteins | Surface Plasmon Resonance (SPR) measurements to evaluate protein affinity to polyphenols. nih.gov |
| Electrochemical Immunosensor | Composite of gold nanoparticles and poly(this compound) | Not specified (general immunosensor platform) | Label-free electrochemical detection. researchgate.net |
Enhancing Biocompatibility through Surface Functionalization
Antimicrobial Polymers and Coatings
Poly(this compound) (PVBC) serves as a versatile precursor for the synthesis of a wide range of antimicrobial polymers. Its vinyl group allows for polymerization, while the reactive benzyl chloride group enables post-polymerization modification, most notably through quaternization reactions to introduce antimicrobial functionality.
Design of Quaternary Ammonium (B1175870) Compound-Based Antibacterial Surfaces
The development of antibacterial surfaces based on poly(this compound) derivatives primarily involves the introduction of quaternary ammonium compounds (QACs). These cationic polymers are designed to be contact-killing, meaning they eliminate microorganisms upon direct contact without releasing harmful biocides into the environment. mdpi.com
The synthesis of these surfaces can be achieved through several methods. One common approach involves the copolymerization of this compound (VBC) with other monomers, followed by quaternization. For instance, crosslinked copolymers of VBC with monomers like 2-chloroethyl vinyl ether or methyl methacrylate have been synthesized and subsequently quaternized with tertiary amines (e.g., triethylamine) or tertiary phosphines (e.g., triphenylphosphine). rsc.orgnih.govmdpi.com These crosslinked materials are insoluble and can be used in various applications, including water treatment. rsc.orgmdpi.com
Another advanced method is surface-initiated atom transfer radical polymerization (ATRP), which allows for the direct growth of QAC-containing polymer chains from a substrate, such as titanium. mdpi.comnih.gov This "grafting from" technique creates a dense layer of polymer brushes, and the antimicrobial efficacy can be tuned by controlling the density of these chains. mdpi.com For example, polymeric coatings composed of vinylbenzyl monomer units with quaternary ammonium groups have been successfully grafted onto plasma-pre-activated titanium surfaces using ATRP. mdpi.com
The effectiveness of these QAC-based antibacterial surfaces is highly dependent on their molecular architecture. Key factors include:
Alkyl Chain Length (ACL): The length of the alkyl chains attached to the quaternary nitrogen atom is crucial. Long-chain QACs, typically with 8 to 18 carbon atoms, generally show potent antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com However, for polymer brushes, shorter alkyl chain lengths can result in hydrophilic, bactericidal surfaces, while chains with more than six carbons may lead to non-bactericidal, hydrophobic surfaces. mdpi.com
Cationic Group Density: A higher concentration of cationic quaternary ammonium groups on the surface generally leads to enhanced antimicrobial activity. mdpi.com This is because the positive charges are responsible for the initial electrostatic attraction to the negatively charged bacterial cells. mdpi.com
Researchers have successfully created self-standing cross-linked membranes that incorporate both release-based and contact-based biocidal units by blending polymeric precursors with complementary chemical functionalities. mdpi.com
| Polymer System | Monomers/Precursors | Quaternizing Agent | Application/Surface | Key Finding | Reference(s) |
| Crosslinked Copolymer | This compound, 2-chloroethyl vinyl ether, Divinylbenzene (B73037) | Triethylamine | Water Treatment | Showed antimicrobial activity against various bacteria and fungi. | rsc.orgmdpi.com |
| Crosslinked Copolymer | This compound, Methyl methacrylate, Divinylbenzene | Triphenylphosphine, Triethylamine | Water Treatment | The triphenylphosphonium salt derivative was most effective against tested bacteria and fungi. | rsc.org |
| Surface-Grafted Polymer | Vinylbenzyl monomer with QACs, Vinylbenzyl phosphonate | N/A (pre-quaternized monomer) | Titanium Surfaces | ATRP and drop-coating methods both produced effective contact-killing nanoscale coatings. | mdpi.comnih.gov |
| Surface-Grafted Polymer | Vinylbenzyl dimethylbutylammonium chloride | N/A (pre-quaternized monomer) | PDMS Surfaces | Achieved high quaternary ammonium density (>10¹⁷ charge/cm²) and efficient contact killing of E. coli and Staphylococcus species. | x-mol.net |
| Copolymer Blends | Vinylbenzyl dimethylhexadecylammonium chloride (VBCHAM) | N/A (pre-quaternized monomer) | Self-standing membranes | Successfully combined contact-based and release-based antimicrobial actions. | mdpi.com |
Mechanisms of Antimicrobial Action of this compound Derivatives
The primary mechanism by which poly(this compound)-derived quaternary ammonium polymers exert their antimicrobial effect is through the disruption of the microbial cell membrane. mdpi.comwikipedia.org This process is initiated by an electrostatic interaction between the positively charged cationic polymer and the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. rsc.orgencyclopedia.pub
The proposed mechanism involves several key steps:
Adsorption: The polycationic surface attracts and binds bacteria via electrostatic forces. nih.gov The high positive charge density of polymeric QACs promotes this initial adsorption more effectively than their small-molecule counterparts. nih.gov
Membrane Disruption: Following adsorption, the hydrophobic alkyl chains of the QACs penetrate the lipid bilayer of the cell membrane. wikipedia.orgmdpi.com This insertion disrupts the membrane's structural integrity. mdpi.com
Leakage of Cellular Contents: The disruption of the membrane leads to increased permeability, causing the leakage of essential intracellular components like potassium ions and cytoplasmic constituents. mdpi.com
Cell Death: The loss of membrane integrity, leakage of vital contents, and disruption of critical cellular processes like energy production ultimately lead to cell lysis and death. mdpi.comwikipedia.org
This contact-killing mechanism is advantageous as it is less likely to induce microbial resistance compared to mechanisms that involve the release of biocides. uq.edu.au The polymer itself is the active agent, and its efficacy is tied to its structure. For instance, a mixture of poly(tributyl(4-vinylbenzyl)ammonium chloride) and poly(tributyl(4-vinylbenzyl)phosphonium chloride) showed enhanced antimicrobial properties, suggesting that the bacterial membrane components are more soluble in the polymer mixture, leading to more effective disruption. mdpi.com
Scaffolds for Tissue Engineering and Regenerative Medicine
Poly(this compound) and its derivatives are utilized in the fabrication of scaffolds for tissue engineering, a field focused on creating biological substitutes to restore, maintain, or improve tissue function. encyclopedia.pubmdpi.com The appeal of PVBC in this area stems from its chemical reactivity, which allows for the post-fabrication modification of scaffold surfaces to introduce specific functionalities that can enhance cell-scaffold interactions. kinampark.com
Electrospinning is a common technique used to produce nanofibrous scaffolds that mimic the morphology of the natural extracellular matrix (ECM). mdpi.com However, many polymers used for electrospinning are hydrophobic and lack the bioactive cues necessary for optimal cell adhesion and proliferation. mdpi.com PVBC can be incorporated into these scaffolds to address this limitation.
For example, nanofibers have been created from a poly(4-vinylbenzyl chloride)-b-poly(glycidyl methacrylate) (PVBC-b-PGMA) block copolymer. kinampark.com The reactive groups on these fibers (benzyl chloride and glycidyl) can then be conjugated with other molecules using "click" chemistry. This allows for the controlled introduction of bioactive moieties or other polymers, such as poly-N-isopropylacrylamide (PNIPAM), to create surfaces with specific properties like thermal sensitivity. mdpi.comkinampark.com
Hypercrosslinked poly(this compound)-based PolyHIPEs (polymerized high internal phase emulsions) also serve as macroporous monolithic scaffolds. encyclopedia.pub These materials possess a highly interconnected pore structure, which is beneficial for tissue engineering applications as it allows for cell infiltration and nutrient transport. encyclopedia.pubresearchgate.net The composition and porosity of these scaffolds can be tailored by adjusting the monomer ratios and hypercrosslinking conditions. encyclopedia.pubmdpi.com
| Scaffold Type | Polymer System | Fabrication Method | Functionalization/Key Feature | Application Area | Reference(s) |
| Nanofibers | Poly(4-vinylbenzyl chloride)-b-poly(glycidyl methacrylate) (PVBC-b-PGMA) | Electrospinning | Post-fabrication modification via "click" chemistry to add functional molecules (e.g., PNIPAM). | Creating solvent-resistant fibers with thermo-sensitive surfaces. | mdpi.comkinampark.com |
| Macroporous Monolith | Poly(VBC-co-DVB-co-STY)HIPE | High Internal Phase Emulsion (HIPE) Polymerization | Hypercrosslinking creates a rigid, nanoporous structure within the macroporous foam. | Catalyst supports, separation systems, potential for tissue engineering. | encyclopedia.pubmdpi.com |
Applications in Blood Purification
The unique properties of functionalized poly(this compound), particularly in its hypercrosslinked porous form, make it a candidate for applications in blood purification. The high surface area and tailored porosity of these materials enable them to act as effective adsorbents for removing toxins from the blood. mdpi.com
Hypercrosslinked polymers derived from VBC can be engineered to have a specific pore structure, including both macropores and nanopores. mdpi.com This hierarchical porosity is advantageous for hemoperfusion, a medical procedure used to remove toxic substances from a patient's blood. The macropores allow for easy passage of blood, while the high surface area provided by the nanopores offers extensive capacity for adsorbing target molecules.
Research has pointed to the use of hypercrosslinked polymeric adsorbents for removing toxic proteins from the blood of patients suffering from kidney failure. mdpi.com The benzyl chloride groups on the polymer backbone provide reactive sites for introducing specific functionalities that can target and bind uremic toxins or other pathological proteins. This application highlights the potential of VBC-based materials as a key component in advanced extracorporeal blood purification systems.
Analytical and Characterization Methodologies for Vinylbenzyl Chloride and Its Polymers
Spectroscopic Analysis
Spectroscopic techniques are indispensable for probing the molecular structure and composition of VBC and its polymers. Methods like Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) provide detailed information at the atomic and molecular level.
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule, making it highly effective for confirming the structure of VBC and monitoring its polymerization. The FTIR spectrum of VBC exhibits characteristic absorption bands that correspond to its specific chemical bonds. For instance, the C-Cl stretching vibration is typically observed in the range of 650–705 cm⁻¹, while the wagging vibration of the CH₂Cl group appears around 1263 cm⁻¹. mdpi.com The presence of the vinyl group is confirmed by the disappearance of the monoalkyl vinyl wag vibration mode at 906 cm⁻¹ upon polymerization. researchgate.net Furthermore, characteristic absorbances for the para-substituted benzene (B151609) ring are found at approximately 1603 cm⁻¹ and 1490 cm⁻¹. researchgate.net
In the context of poly(vinylbenzyl chloride) (PVBC), FTIR is used to verify the retention of the benzyl (B1604629) chloride functional group after polymerization. researchgate.net It can also be used to monitor subsequent chemical modifications, such as quaternization, where the intensity ratio between the C-Cl and C-H stretching peaks changes, indicating the consumption of the C-Cl group. mdpi.com For example, in a study on quaternized PVBC, the intensity ratio between the C-Cl peak (650–700 cm⁻¹) and the C-H peak (2924 cm⁻¹) decreased after quaternization, confirming the reaction. mdpi.com
Interactive Table 1: Characteristic FTIR Peaks for this compound and its Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C-Cl | Stretching | 650-705 | mdpi.com |
| CH₂Cl | Wagging | 1263 | mdpi.comresearchgate.net |
| Monoalkyl Vinyl | Wagging | 906 | researchgate.net |
| para-Substituted Benzene Ring | Absorbance | 1603, 1490 | researchgate.net |
| C-H (in CH₂) | Stretching | 2924 | mdpi.com |
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the molecular structure, composition, and architecture of polymers. For VBC and its polymers, NMR is crucial for confirming the chemical structure and determining the degree of polymerization. beilstein-journals.orgresearchgate.net
In the ¹H NMR spectrum of VBC, the aromatic protons of the vinylbenzyl group typically appear as a multiplet in the region of 7.0–7.5 ppm. researchgate.net The protons of the vinyl group and the chloromethyl group also show characteristic signals. ichemical.comnih.govspectrabase.com For poly(this compound), the ¹H NMR spectrum confirms the polymer structure and can be used to analyze modifications, such as phosphorylation. researchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. It is particularly useful for confirming the successful quaternization of PVBC, as the chemical shifts of the carbon atoms adjacent to the nitrogen will change upon reaction. mdpi.comnih.govrsc.org For instance, studies have used ¹³C NMR to corroborate that the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with PVBC occurs at only one of the nitrogen atoms. mdpi.comnih.gov
Interactive Table 2: Representative NMR Data for this compound Derivatives
| Nucleus | Compound | Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|---|---|
| ¹H | 4-Vinylbenzyl chloride | 7.15-7.35 | Aromatic protons | ichemical.com |
| ¹H | Poly(this compound) | 7.0-7.5 | Aromatic protons | researchgate.net |
| ¹³C | Quaternized PVBC | Varies | Carbons adjacent to quaternary nitrogen | mdpi.comnih.govrsc.org |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For VBC-based polymers and materials, XPS is invaluable for analyzing surface modifications. worktribe.comworldscientific.com
XPS can confirm the presence and chemical state of chlorine in PVBC films. The Cl(2p) XPS spectrum can be deconvoluted to distinguish between chloride anions and unreacted benzyl chloride groups, with Cl(2p₃/₂) binding energies around 197.3 eV and 200.6 eV, respectively. researchgate.net This allows for the quantification of surface quaternization. researchgate.net XPS has been used to demonstrate the successful quaternization of PVBC and subsequent complexation with metal ions like palladium. worktribe.comresearchgate.net It has also been employed to show changes in the nitrogen environment in crosslinked and quaternized PBI-PVBC membranes, providing insights into the reaction mechanisms. mdpi.com Furthermore, XPS analysis has been used to evaluate the adsorption of gases like NOx on amine-modified VBC terpolymers.
Interactive Table 3: XPS Binding Energies for Elements in Modified Poly(this compound)
| Element | Orbital | Chemical State | Binding Energy (eV) | Reference |
|---|---|---|---|---|
| Cl | 2p₃/₂ | Chloride anion | 197.3 ± 0.1 | researchgate.net |
| Cl | 2p₃/₂ | Benzyl chloride | 200.6 ± 0.2 | researchgate.net |
| N | 1s | Quaternized amine | 401.9 ± 0.1 | worktribe.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C) for Polymer Architecture and Composition
Chromatographic Methods
Chromatographic techniques are essential for separating and analyzing the components of a mixture. For polymers, Gel Permeation Chromatography is the most important method for determining molecular weight characteristics.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. waters.comfiveable.me GPC separates molecules based on their size in solution, allowing for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). fiveable.melcms.cz
GPC is widely used to characterize PVBC and its copolymers. researchgate.netresearcher.life For instance, in the RAFT polymerization of VBC, GPC analysis shows a linear increase in molecular weight with monomer conversion, indicating a controlled polymerization process. beilstein-journals.org The technique is also used to confirm the formation of graft copolymers, where an increase in molecular weight compared to the macroinitiator is observed. researchgate.net The molecular weights of PVBC synthesized in different solvents have been compared using GPC, revealing the influence of the reaction medium on the polymer characteristics. researcher.life For example, studies have reported the synthesis of poly(CL-b-VBC) triarm block copolymers with molecular weights (Mn) ranging from 4,132 to 13,439 g/mol , as determined by GPC. researchgate.net
Interactive Table 4: Molecular Weight Data for Poly(this compound) and Copolymers from GPC
| Polymer System | Mn (g/mol) | PDI (Mw/Mn) | Reference |
|---|---|---|---|
| Poly(CL-b-VBC) triarm block copolymers | 4,132 - 13,439 | 1.12 - 1.35 | researchgate.net |
| Poly(this compound) via RAFT | Varies with conversion | ~1.1 - 1.4 | beilstein-journals.org |
| PPO via P(VBC)-Cu catalyst | 5,100 (Mw) | 1.6 | nih.gov |
Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key methods for evaluating the thermal stability and phase transitions of VBC polymers.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of polymers. For PVBC and its derivatives, TGA reveals their degradation temperatures. mdpi.comresearchgate.net For example, TGA has shown that quaternized poly(styrene-co-vinylbenzyl chloride) is thermally stable up to 165 °C. rsc.org In another study, the degradation temperature of a hexaminium functionalized PVBC was found to be as high as 160 °C. rsc.org Graft copolymers containing PVBC often exhibit multiple degradation steps, with the first weight loss attributed to the degradation of the PVBC chains. mdpi.comresearchgate.net For instance, the initial degradation temperature for VBC-grafted copolymers was observed to be in the range of 260–300 °C. mdpi.com
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). mdpi.comias.ac.in For PVBC-based copolymers, DSC can reveal changes in the glass transition temperature upon modification. researchgate.net For instance, the Tg of a poly(VB-g-EG) brush-type graft copolymer was found to be 30 °C, which differed from the homopolymer. researchgate.net In VBC-grafted SBS copolymers, the Tg associated with the polystyrene block was observed to increase after quaternization, indicating the formation of polar interactions. mdpi.com
Interactive Table 5: Thermal Properties of Poly(this compound) and its Derivatives
| Polymer System | Technique | Key Finding | Value | Reference |
|---|---|---|---|---|
| Quaternized poly(styrene-co-VBC) | TGA | Thermal stability | Up to 165 °C | rsc.org |
| Hexaminium functionalized PVBC | TGA | Degradation temperature | As high as 160 °C | rsc.org |
| g-VBC-x copolymers | TGA | Initial degradation onset (Tonset) | 260–300 °C | mdpi.com |
| Poly(VB-g-EG) graft copolymer | DSC | Glass transition temperature (Tg) | 30 °C | researchgate.net |
| Quaternized g-VBC-5-co-Sty-16 | DSC | Glass transition temperature (Tg₂) | ~110 °C | mdpi.com |
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles
Thermogravimetric Analysis (TGA) is a crucial technique for assessing the thermal stability and degradation characteristics of polymers derived from this compound (VBC). This method monitors the mass of a sample as it is heated over time in a controlled atmosphere, typically nitrogen, to understand its decomposition pattern.
Research on graft copolymers of VBC has shown varied degradation profiles. For instance, this compound/styrene-grafted SBS copolymers exhibit a two-step degradation process when analyzed by TGA under a nitrogen atmosphere with a heating rate of 10 °C min⁻¹. nih.gov The initial degradation step is associated with the decomposition of the grafted poly(this compound) (PVBC) chains, while the second step corresponds to the degradation of the main polymer backbone. nih.gov In contrast, the ungrafted SBS polymer shows only a single weight loss step. nih.gov
The thermal stability of VBC-based polymers can be influenced by the degree of grafting (DOG). Studies on poly(this compound)-grafted poly(ethylene-co-tetrafluoroethylene) (ETFE-g-PVBC) films have demonstrated that an increase in the DOG leads to a higher decomposition temperature. researchgate.net The activation energy (Ea) of thermal decomposition, calculated from TGA results, also increases with a higher DOG, suggesting that crosslinking reactions during the thermal degradation process enhance stability. researchgate.net
TGA is also employed to quantify the composition of VBC-based composites. In core-shell nanocomposites containing a poly(styrene-divinylbenzene-vinylbenzyl chloride) shell, TGA can determine the weight percentage of the inorganic core by measuring the residual mass after the complete decomposition of the polymer shell at high temperatures. acs.org For example, a rapid weight loss observed between 350 and 480 °C is attributed to the degradation of the polymer layer. acs.org Furthermore, TGA of poly(VBC)-grafted silica (B1680970) nanoparticles has shown a linear increase in mass loss with monomer conversion, which indicates a controlled and uniform grafting process. beilstein-journals.orgbeilstein-journals.org
The analysis of gases evolved during TGA, using an interfaced technique like Fourier Transform Infrared Spectroscopy (TGA/FTIR), can provide insights into the degradation mechanism of VBC copolymers. marquette.edu
Table 1: TGA Data for Grafted Copolymers
| Copolymer | Td1 (°C)¹ | Tmax1 (°C)² | Td2 (°C)³ | Tmax2 (°C)⁴ |
|---|---|---|---|---|
| g-VBC-5 | 291 | 358 | 415 | 455 |
| g-VBC-10 | 295 | 360 | 416 | 456 |
| g-VBC-5-co-Sty-16 | 315 | 370 | 418 | 458 |
| g-VBC-10-co-Sty-13 | 310 | 375 | 417 | 457 |
Source: Adapted from thermogravimetric data of grafted copolymers. nih.gov ¹ Initial thermal degradation temperature of the first degradation step. nih.gov ² Temperature of the maximum weight loss rate of the first degradation step. nih.gov ³ Initial thermal degradation temperature of the second degradation step. nih.gov ⁴ Temperature of the maximum weight loss rate of the second degradation step. nih.gov
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Phase Behavior
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to study thermal transitions such as the glass transition temperature (T_g) and melting temperature (T_m), as well as the phase behavior of VBC-based polymers.
In the analysis of block copolymers containing PVBC, DSC is instrumental in identifying phase separation. The observation of two distinct glass transition temperatures in PPO-b-PVBC copolymers is evidence of a phase-separated morphology. researchgate.net Similarly, DSC analysis of radiation-grafted membranes, such as LDPE-g-poly(this compound), reveals changes in the material's thermal properties at different stages of synthesis, from the pristine polymer to the intermediate and final functionalized membrane. rsc.org The crystallinity of polymer films grafted with VBC can also be evaluated using DSC, which often shows a decrease in crystallinity as the degree of grafting increases. researchgate.net
For some VBC copolymers, the glass transition temperature may not be readily observable. In highly cross-linked poly(this compound-co-divinylbenzene) beads, DSC thermograms showed no clear T_g, which was attributed to the rigid, cross-linked structure of the material. nih.gov However, these analyses did detect transitions related to the evaporation of residual solvents. nih.gov
The typical DSC measurement involves heating a small sample (5-10 mg) at a controlled rate, often 10 °C/min, under an inert atmosphere like nitrogen or argon. nih.govnih.govmdpi.com The glass transition temperature is typically determined as the inflection point in the heat flow curve. nih.govmdpi.com In some studies, heating-cooling-heating cycles are performed to erase the thermal history of the material. ias.ac.in
Table 2: Thermal Transitions of VBC-based Polymers Measured by DSC
| Polymer System | Transition Type | Temperature (°C) | Observation |
|---|---|---|---|
| Poly(VB-g-BL) graft copolymer | Melting Temperature (T_m) | 5 | Indicates the melting point of the crystalline domains. ias.ac.in |
| PPO-b-PVBC copolymers | Glass Transition (T_g) | Multiple T_g values | Evidence of phase separation. researchgate.net |
| VBC-functionalized copolymers | Glass Transition (T_g) | Not observed | Attributed to a highly cross-linked structure. nih.gov |
Morphological and Surface Characterization
Scanning Electron Microscopy (SEM) for Surface Morphology and Topography
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at the micro-scale. For poly(this compound) and its derivatives, SEM is frequently used to characterize the structure of porous materials, composites, and membranes.
In the study of poly(this compound-co-divinyl benzene) polyHIPE monoliths, SEM analysis revealed an interconnected porous structure with uniform morphology. rsc.org The pore size and surface features were found to be highly dependent on the synthesis conditions, such as the volume ratio of the aqueous phase in the high internal phase emulsion (HIPE). rsc.org For example, monoliths prepared with a 90% aqueous phase volume ratio exhibited pore openings of 8–12 μm, whereas those with an 80% ratio had larger pores ranging from 15 to 25 μm. rsc.org
SEM is also used to examine the surface of VBC-based graft copolymers and composite membranes. Images of a poly(VB-g-BL) graft copolymer showed a continuous phase with a rough surface. ias.ac.in For composite anion exchange membranes made from quaternized VBC, polysulfone, and chitosan (B1678972), SEM images confirmed that the membranes were uniform, continuous, and compact, without visible agglomeration of particles. mdpi.com
When combined with Energy Dispersive X-ray Spectroscopy (SEM-EDX), the technique can provide elemental mapping of the sample's surface. This has been used to confirm the uniform distribution of chlorine atoms throughout the cross-section of ETFE-g-PVBC films, indicating a successful and homogeneous grafting of VBC. nih.govingentaconnect.com In core-shell nanocomposites, SEM images can distinguish the core and shell structures, often showing spherical particles with a rough polymer surface layer. acs.org
Transmission Electron Microscopy (TEM) for Nanostructure and Phase Separation
Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of materials, making it indispensable for studying the nanostructure and phase separation in VBC-based polymers.
TEM has been effectively used to visualize the formation of core-shell nanostructures. In the synthesis of silica core–poly(VBC) shell nanoparticles, TEM images clearly showed the polymer shell as a darker region surrounding the silica core, with the shell thickness increasing as the polymerization reaction proceeded. beilstein-journals.org This confirmed that the "grafting from" method produced well-defined nanoparticles with tunable shell dimensions. beilstein-journals.org Similarly, TEM analysis of Fe₃O₄–poly(ST-DVB-VBC) nanocomposites identified a core-shell structure where the polymer formed the outer layer. acs.org The average size of PVBC@PbS core-shell nanospheres was determined to be around 100 nm using TEM. scientific.net
The technique is also critical for observing phase separation in block copolymers. For crosslinked poly(this compound) anion exchange membranes, TEM revealed a well-developed hydrophilic/hydrophobic phase-separated morphology, which is crucial for ionic conductivity. researchgate.net In block copolymers containing a polymerized ionic liquid block derived from VBC, TEM images showed distinct microdomains corresponding to the different polymer blocks, confirming microphase separation. researchgate.net
Cryogenic TEM (cryo-TEM) is a specialized version of the technique used to study samples in their native, hydrated state. It has been used to examine the structure of hybrid complexes formed between a POEGMA-b-PVBTMAC block copolymer, magnetic nanoparticles, and DNA, revealing well-defined spherical nanostructures. mdpi.com
Atomic Force Microscopy (AFM) for Surface Roughness and Microphase Separation
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. It is used to characterize the surface roughness and visualize microphase separation in VBC-based polymer films and composites.
AFM has been instrumental in confirming the uniform grafting of polymer brushes from surfaces. In the surface-initiated atom transfer radical polymerization (ATRP) of polymers from a silicon surface functionalized with VBC, AFM images indicated that the polymerization proceeded uniformly, resulting in a dense and molecularly flat polymer layer. capes.gov.bracs.org
The technique is also used to observe phase separation at the nanoscale. For crosslinked poly(this compound) anion exchange membranes, AFM imaging, along with TEM, revealed a distinct hydrophilic/hydrophobic phase-separated morphology. researchgate.net This separation is critical for the performance of the membranes in applications like fuel cells.
Furthermore, AFM can track changes in surface morphology over time or after specific treatments. For films cast from a prevulcanized natural rubber latex grafted with PVBC, AFM analysis showed that the film surface became rougher during storage. expresspolymlett.com In addition to imaging, AFM can be operated in a force spectroscopy mode to probe the mechanical properties of materials. This has been applied to polystyrene microspheres containing vinylbenzyl(trimethyl)ammonium chloride units to measure their compressive moduli by analyzing force-displacement curves. acs.org
Porosity and Surface Area Analysis (e.g., N2 Adsorption)
The porosity and specific surface area of VBC-based polymers are critical properties, especially for applications in catalysis, separation, and adsorption. These characteristics are most commonly determined by gas adsorption-desorption analysis, typically using nitrogen (N₂) at 77 K (-196 °C). nih.gov The Brunauer-Emmett-Teller (BET) method is applied to the nitrogen adsorption data to calculate the specific surface area.
Hyper-cross-linking of VBC-containing polymers is a common strategy to generate high-surface-area materials. Hyper-cross-linked poly(styrene-co-vinylbenzyl chloride) polymers can achieve BET surface areas ranging from 2 to 2060 m²/g. acs.org The surface area generally increases with a higher degree of cross-linking, which is controlled by the VBC content. acs.org Research has shown that for VBC-DVB copolymers, a DVB content of 2% can yield a maximum surface area. acs.org
PolyHIPE (poly-high internal phase emulsion) materials derived from VBC also exhibit hierarchical porosity. Macroporous poly(this compound-co-divinyl benzene) polyHIPE monoliths can have surface areas of several hundred m²/g. rsc.org For example, a polyHIPE with 90% porosity was found to have a surface area of 583.5 m²/g. rsc.org Applying a hyper-cross-linking post-treatment to these monoliths can further increase the surface area by creating additional microporosity within the macroporous structure, with values reaching up to 1200 m²/g. rsc.orgmdpi.com This hierarchical pore structure is advantageous as the macropores facilitate mass transfer while the micro- and mesopores provide a high surface area for reactive sites. mdpi.com
Table 3: Textural Properties of VBC-based Porous Polymers
| Polymer Type | VBC Content / Cross-linker | Surface Area (S_BET) (m²/g) | Pore Volume (cm³/g) | Pore Size |
|---|---|---|---|---|
| PolyHIPE-90 | VBC/DVB | 583.5 | - | 8–12 µm (macropores) rsc.org |
| hp-polyHIPE-90 | VBC/DVB, hyper-cross-linked | 619.8 | 260.5 | 0.001–0.05 µm (micropores) rsc.org |
| Hyper-cross-linked Polymer (HCLP) | VBC/DVB | > 700 | - | Microporous mdpi.com |
| Hyper-cross-linked PolyHIPE | VBC/DVB, hyper-cross-linked | up to 1200 | - | Hierarchical (micro/macro) mdpi.com |
Electrochemical Characterization of Ion Exchange Materials
The performance of ion exchange materials derived from this compound (VBC) is critically dependent on their electrochemical properties. These properties dictate the material's efficiency in applications such as fuel cells, water treatment, and electrolysis. nih.govnih.gov Key parameters used to characterize these materials include ionic conductivity, ion exchange capacity (IEC), and water uptake/swelling ratio.
Ionic Conductivity Measurements
Ionic conductivity is a measure of a material's ability to conduct ions and is a crucial performance metric for anion exchange membranes (AEMs). For VBC-based polymers, this property is influenced by factors such as the degree of functionalization, the type of cationic group introduced, the polymer architecture, and the operating conditions like temperature and humidity.
Several studies have focused on enhancing the ionic conductivity of VBC-based AEMs. For instance, a nanofiber mat of styrene-co-vinylbenzyl chloride-co-acrylonitrile copolymer demonstrated a high ionic conductivity, which was attributed to phase segregation in the membrane structure. mdpi.com The ionic conductivity of these membranes varied with the chemical composition, with one particular molar ratio achieving 0.214 S/cm at 80 °C. mdpi.com
Cross-linking VBC with a long flexible cross-linker containing multiple quaternary ammonium (B1175870) heads has been shown to produce AEMs with high conductivity and good mechanical properties. acs.org One such membrane, with an IEC of 1.87 mequiv/g, exhibited a high ionic conductivity of 74.3 mS/cm at 80 °C. acs.orgresearchgate.net This high conductivity is attributed to the well-developed hydrophilic/hydrophobic phase-separated morphology. acs.orgresearchgate.net
The effect of temperature on ionic conductivity is significant. For a quaternized VBC/polysulfone composite membrane, the ionic conductivity increased from approximately 40 mS/cm at room temperature to about 130 mS/cm at 70 °C. nih.govnih.gov This indicates that higher temperatures facilitate faster ion transport through the hydrated channels within the membrane. nih.gov
The structure of the polymer itself plays a vital role. A polystyrene-b-poly(vinylbenzyl trimethylammonium) diblock copolymer showed chloride conductivity of 24–33 mS/cm at 50°C and 95% relative humidity, an order of magnitude higher than the corresponding homopolymer blend (1–6 mS/cm). dtic.mil This highlights the importance of the polymer's nanoscale morphology in facilitating efficient ion transport.
Table 1: Ionic Conductivity of Various this compound-Based Anion Exchange Membranes
Ion Exchange Capacity (IEC) Determination
The ion exchange capacity (IEC) quantifies the number of active ion-exchange sites per unit weight of the dry polymer. It is a fundamental property that directly influences the ionic conductivity and water uptake of the material. ekb.eg Generally, a higher IEC leads to improved membrane performance, although it can also result in greater swelling in water. ekb.eg
The IEC of VBC-based polymers is typically determined by acid-base titration. mdpi.comdtic.mil In this method, the membrane, in its hydroxide (B78521) form, is equilibrated in a standard acid solution (e.g., HCl). The amount of hydroxide ions released is then determined by titrating the remaining acid with a standard base solution. mdpi.com
The degree of conversion of the this compound sites into functional cationic groups directly impacts the IEC. For example, a polystyrene-b-poly(vinylbenzyl trimethylammonium) diblock copolymer achieved a 92% conversion of reactive sites, resulting in an IEC of 1.72 ± 0.05 mmol/g. dtic.mil In contrast, the corresponding homopolymer blend had a much lower conversion rate of 43%, leading to an IEC of 0.80 ± 0.03 mmol/g. dtic.mil
The composition of the polymer blend also affects the IEC. For quaternized chitosan-based membranes blended with quaternized VBC/polysulfone, the IEC can be tailored by adjusting the content of the components. ekb.eg Similarly, for cross-linked poly(this compound) AEMs, the IEC can be controlled by the cross-linking density. rsc.org A study on such membranes reported an IEC of 1.87 mequiv/g for a specific formulation. acs.orgresearchgate.net
Table 2: Ion Exchange Capacity of Various this compound-Based Anion Exchange Membranes
Water Uptake and Swelling Ratio Analysis
Water uptake (WU) and swelling ratio (SR) are critical parameters that reflect the dimensional stability of an ion exchange membrane in a hydrated environment. mdpi.com While sufficient water content is necessary to facilitate ion transport, excessive water uptake can lead to reduced mechanical stability and destabilization of the catalyst coating in fuel cell applications. mdpi.com
The WU and SR are influenced by the charge density within the membrane, which is related to the IEC. mdpi.com An increase in the VBC content in a copolymer, which is subsequently quaternized, generally leads to higher hydrophilicity and thus increased water uptake. mdpi.com For example, in a study on styrene-co-vinylbenzyl chloride-co-acrylonitrile copolymer membranes, the WU increased with a higher VBC content. mdpi.com
The polymer architecture also plays a significant role. A polystyrene-b-poly(vinylbenzyl trimethylammonium) diblock copolymer exhibited a maximum water uptake of 23.4 ± 0.1% at 60 °C, which was considerably higher than that of the corresponding homopolymer blend (11.6 ± 0.1%). dtic.mil This difference is directly linked to the lower IEC of the blend. dtic.mil
Cross-linking is a common strategy to control water uptake and swelling. Cross-linked poly(this compound) AEMs have been shown to have robust alkaline stability, low water uptake, and good dimensional stability. acs.orgresearchgate.net Similarly, blending with hydrophobic polymers like polyvinylidene fluoride (B91410) (PVDF) can help to mitigate the high water uptake and swelling that can occur in membranes with high IECs. taylors.edu.my
Table 3: Water Uptake and Swelling Ratio of Various this compound-Based Anion Exchange Membranes
Environmental and Safety Aspects in Advanced Research of Vinylbenzyl Chloride
Environmental Fate and Degradation Studies of Vinylbenzyl Chloride Derivatives
The environmental fate of polymers derived from this compound is a significant concern due to their persistence and potential for long-term environmental impact. Unlike their monomer precursor, which can undergo degradation, the resulting polymers are often resistant to natural degradation processes.
Studies on the degradation of VBC-based polymers are multifaceted, exploring various mechanisms including thermal, photo-oxidative, and biological degradation. For instance, the thermal degradation of copolymers containing this compound often begins at temperatures between 200°C and 400°C. The presence of benzene (B151609) rings from the VBC units can enhance thermal stability. However, degradation can lead to the release of harmful substances. The degradation of polyvinyl chloride (PVC), a related chlorinated polymer, is known to release hydrogen chloride (HCl), chlorinated hydrocarbons, and dioxins, which pose significant environmental and health risks. mdpi.com
The degradation process often involves dechlorination, leading to the formation of C=C double bonds, carbonyl groups, and hydroxyl groups in the polymer chain. nih.gov Research has shown that the degradation of anion exchange membranes (AEMs) synthesized from VBC is not only due to the loss of functional groups but can also be attributed to the loss of the benzene ring itself. rsc.org This finding has significant implications for the design of more stable AEMs. rsc.org
The table below summarizes key findings from degradation studies of VBC derivatives and related chlorinated polymers.
| Degradation Aspect | Key Research Findings | Citations |
| Thermal Degradation | VBC copolymers exhibit thermal degradation onset between 200–400°C. | |
| Degradation Products | Degradation of chlorinated polymers like PVC can release hydrogen chloride, chlorinated hydrocarbons, and dioxins. mdpi.com | mdpi.com |
| Degradation Mechanism | Degradation involves dechlorination and the formation of new functional groups (C=C, C=O, -OH). nih.gov AEM degradation can involve the loss of the benzene ring from the VBC unit. rsc.org | nih.govrsc.org |
| Stability of AEMs | The stability of radiation-grafted AEMs is influenced by the radiation dose rate, with higher rates leading to improved stability. rsc.org | rsc.org |
Research on Mitigation Strategies for Environmental Impact of Chlorinated Polymers
The environmental concerns associated with chlorinated polymers have spurred research into various mitigation strategies. These strategies primarily focus on improving the recyclability of these materials and developing more environmentally benign alternatives.
One significant challenge in recycling chlorinated plastics like PVC is their high chlorine content, which can poison catalysts used in chemical recycling processes and lead to the formation of corrosive HCl gas. acs.orgresearchgate.net To address this, a two-step catalytic upcycling method has been developed. This process involves dechlorination at a lower temperature to capture chlorine, followed by hydrogenolysis to break down the polymer into valuable hydrocarbons like lubricants and waxes. acs.org This approach eliminates the need for pre-sorting chlorinated plastics from mixed waste streams. acs.org
Another approach involves the development of "green" and energy-efficient chemical processes. For example, in the epoxidation of alkenes, a reaction relevant to polymer modification, the use of environmentally friendly oxidants like hydrogen peroxide is being explored to reduce waste and avoid chlorinated by-products. researchgate.net
Furthermore, the principles of green chemistry are being applied to the synthesis of VBC-based materials themselves. This includes using water-based systems for graft polymerization, which can enhance the degree of grafting and eliminate the need for organic solvents. rsc.org The development of heterogeneous catalysts that can be easily separated and recycled is another key area of research aimed at minimizing the environmental footprint of these chemical processes. nih.gov
The table below outlines some of the key mitigation strategies being researched.
| Mitigation Strategy | Description | Key Research Findings | Citations |
| Catalytic Upcycling | A two-step process involving dechlorination and hydrogenolysis to convert mixed plastic waste into valuable hydrocarbons. | Overcomes catalyst poisoning by chlorine and avoids the need for pre-sorting. acs.org | acs.org |
| Green Chemistry in Synthesis | Utilizing environmentally friendly reagents and processes, such as water-based grafting and recyclable catalysts. | Water-based emulsion grafting can significantly enhance grafting efficiency. rsc.org Heterogeneous catalysts are favored for their recyclability. nih.gov | rsc.orgnih.gov |
| Alternative Reagents | Employing eco-friendly oxidants like hydrogen peroxide to minimize hazardous by-products. | Reduces the generation of acid waste and chlorinated by-products in reactions like epoxidation. researchgate.net | researchgate.net |
Considerations for Sustainable Development in VBC-Based Polymer Research
Sustainable development in the context of VBC-based polymer research encompasses the entire lifecycle of the material, from its synthesis to its end-of-life management. A key focus is the development of sustainable polymers derived from renewable or recycled resources. springernature.commdpi.com
One promising avenue is the creation of bio-based polymers. mdpi.com For instance, chitosan (B1678972), a natural and biodegradable polymer, has been blended with quaternized VBC to create anion exchange membranes with improved mechanical and chemical stability. nih.gov This approach combines the desirable properties of synthetic polymers with the sustainability of natural materials. nih.gov
The concept of a circular economy for plastics is also gaining traction, which involves designing polymers for recyclability and biodegradability. springernature.com Microbial recycling and upcycling are emerging as innovative strategies to convert plastic waste into valuable chemicals or biodegradable bioplastics. csic.es While challenges remain in making these biological processes economically competitive with petroleum-based production, they hold significant promise for a more sustainable future. csic.es
The development of sustainable polymers also requires a holistic assessment of their environmental impact throughout their lifecycle. springernature.com This includes minimizing energy consumption and waste generation during production, ensuring the material's durability and performance during its use phase, and designing for effective end-of-life options such as recycling or composting. researchgate.netmdpi.com
The table below highlights key considerations for the sustainable development of VBC-based polymers.
| Sustainable Development Consideration | Description | Key Research Findings | Citations |
| Bio-Based Polymers | Incorporating renewable materials like chitosan into VBC-based polymer systems. | Blending quaternized VBC with chitosan can produce more stable and sustainable anion exchange membranes. nih.gov | nih.gov |
| Circular Economy | Designing polymers for recyclability and utilizing microbial processes for upcycling plastic waste. | Microbial conversion of plastic waste into biodegradable bioplastics is an appealing concept for sustainable development. csic.es | csic.es |
| Lifecycle Assessment | Evaluating the environmental impact from synthesis to end-of-life. | A focus on reducing energy consumption, waste, and the use of hazardous substances throughout the polymer lifecycle is crucial. researchgate.netspringernature.commdpi.com | researchgate.netspringernature.commdpi.com |
| Green Synthesis Methods | Employing principles of green chemistry to reduce the environmental footprint of polymer production. | The use of water as a solvent and the development of recyclable catalysts are key strategies. rsc.orgnih.gov | rsc.orgnih.gov |
Future Research Directions
Exploration of Novel Polymer Architectures and Composites
The unique reactivity of VBC's vinyl and benzyl (B1604629) chloride groups provides a foundation for creating complex and functional polymers. beilstein-journals.org Future research will likely focus on the synthesis of novel polymer architectures with precisely controlled properties.
Advanced Polymer Designs: Scientists are exploring the creation of intricate polymer structures such as star polymers, block copolymers, and graft polymers using VBC. beilstein-journals.orgnih.gov Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are being employed to synthesize well-defined poly(vinylbenzyl chloride)-grafted nanoparticles and other complex architectures. beilstein-journals.org These advanced designs can lead to materials with unique mechanical, thermal, and chemical properties.
Functional Composites: The development of VBC-based polymer composites is another promising area. By incorporating VBC into various matrices, researchers can create materials with enhanced functionalities. For instance, VBC is used to prepare toughened, porous polystyrene membranes for sensor applications through copolymerization with divinylbenzene (B73037). researchgate.net Furthermore, VBC-derived polymers are being investigated for the creation of polymer-clay nanocomposites with improved flame retardancy and mechanical properties.
Enhanced Performance of VBC-Derived Materials in Emerging Technologies
The adaptability of VBC makes it a key component in a variety of emerging technologies, from biomedical applications to energy solutions.
Biomedical and Pharmaceutical Applications: VBC-derived polymers are showing significant promise in the biomedical field. chemicalbook.com They are being explored for use in drug delivery systems, where the polymer can be functionalized for targeted release. chemicalbook.com Research is also focused on developing VBC-based materials for nonviral gene delivery, with studies showing that phosphonium-containing polymers derived from VBC can effectively bind and transfect DNA. acs.orgnih.gov Additionally, VBC is utilized in creating antifouling coatings for medical devices to prevent bacterial adhesion.
Sensors and Environmental Remediation: The development of VBC-based sensors for detecting heavy metals and other environmental contaminants is an active area of research. scirp.orgnih.gov These sensors often rely on the swelling or shrinking of a polymer matrix in response to the target analyte, leading to a measurable optical or electrical signal. scirp.orgnih.gov VBC-based ion-exchange resins are also being developed for the selective removal of heavy metals from wastewater, contributing to environmental remediation efforts. researchgate.net
Energy Storage and Conversion: In the energy sector, VBC is a critical component in the manufacturing of ion-exchange membranes for applications like flow batteries and fuel cells. globalgrowthinsights.comscispace.com Research is ongoing to improve the performance and durability of these membranes. For instance, VBC is used in the synthesis of anion exchange membranes for alkaline water electrolyzers and high-temperature polymer electrolyte fuel cells (HT-PEMFCs). sigmaaldrich.cnacs.org Furthermore, hypercross-linked polymers derived from VBC are being investigated for supercapacitor applications due to their porous structure that facilitates efficient charge storage. sigmaaldrich.com
Integration of VBC Chemistry with Advanced Manufacturing Techniques
The synergy between VBC's versatile chemistry and advanced manufacturing methods like 3D printing is opening up new avenues for creating complex and functional materials.
3D Printing and Additive Manufacturing: VBC is being integrated into 3D printing processes to fabricate intricate structures with tailored properties. acs.org For example, micropatterned anion exchange membranes have been created using a photoinitiated free radical polymerization of VBC in a process similar to stereolithography. researchgate.netmdpi.comacs.org This approach allows for precise control over the membrane's geometry, which can enhance its performance in applications like electrodialysis. researchgate.net Research is also exploring the 3D printing of phosphonium-based ionic liquid networks derived from VBC for potential use in electromechanical devices. acs.org
Photopolymerization: The vinyl group in VBC makes it suitable for photopolymerization, a technique that uses light to initiate polymerization. researchgate.netacs.org This method offers spatial and temporal control over the polymerization process, enabling the fabrication of patterned surfaces and microstructures. acs.org For instance, photopolymerization of VBC-containing monolayers has been studied to create ultrathin polymer films with specific functionalities. acs.org
Interdisciplinary Research Opportunities for this compound Applications
The future of VBC research lies in fostering collaborations across different scientific disciplines. The intersection of materials science, biotechnology, environmental science, and advanced manufacturing will be crucial for unlocking the full potential of this versatile compound.
Integrating biological principles with VBC chemistry could lead to the development of advanced biomimetic materials for medical implants and devices. nih.gov Furthermore, combining VBC-based materials with electronic components could pave the way for novel sensors and actuators. The continued exploration of VBC in these interdisciplinary contexts is expected to yield innovative solutions to pressing challenges in health, energy, and the environment.
Q & A
Q. What are the key physicochemical properties of vinylbenzyl chloride, and how do they influence its reactivity in polymerization studies?
this compound (C₉H₉Cl) is characterized by a molecular weight of 152.62 g/mol, a chloromethyl group attached to a vinylbenzene ring, and a CAS number of 1592-20-7 . Its reactivity in polymerization arises from the dual functionality of the vinyl group (enabling radical polymerization) and the benzyl chloride moiety (allowing nucleophilic substitution). Researchers should prioritize measuring parameters like purity (via GC-MS), stability under storage conditions (e.g., sensitivity to light/moisture), and reactivity kinetics using spectroscopic methods (NMR, FTIR) .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
Methodological approaches include:
- Controlled chlorination : Using stoichiometric amounts of chlorinating agents (e.g., SOCl₂) under inert atmospheres to avoid over-chlorination.
- Temperature modulation : Maintaining reaction temperatures between 40–60°C to balance reaction rate and selectivity .
- Post-synthesis purification : Fractional distillation or column chromatography to isolate this compound from unreacted styrene or dichlorinated byproducts .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating the toxicological profile of this compound in mammalian models?
Key factors include:
- Exposure routes : Prioritize inhalation and dermal exposure studies, as these are relevant to laboratory handling scenarios. Parenteral routes (e.g., intravenous) may serve as supporting data .
- Dose-response metrics : Use OECD guidelines to establish NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) .
- Consistency validation : Cross-validate results across multiple species (e.g., rodents, primates) and study types (epidemiological vs. controlled exposure) to upgrade confidence levels in toxicity assessments .
Q. How can contradictions in reported toxicity data for this compound be resolved?
Contradictions often arise from variability in experimental conditions (e.g., purity of the compound, exposure duration). A systematic approach includes:
- Meta-analysis : Pool data from independent studies and apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity .
- Sensitivity analysis : Identify outliers by evaluating methodologies (e.g., differences in analytical techniques like HPLC vs. GC for quantifying metabolites) .
- Replication studies : Reproduce high-impact studies under standardized conditions to verify reproducibility .
Q. What advanced analytical techniques are recommended for characterizing this compound’s degradation products in environmental matrices?
- High-Resolution Mass Spectrometry (HRMS) : Identifies degradation products via exact mass measurements .
- X-ray Photoelectron Spectroscopy (XPS) : Maps surface composition changes during photodegradation .
- Computational modeling : Predict degradation pathways using DFT (Density Functional Theory) to guide experimental validation .
Methodological Guidance for Data Interpretation
Q. How should researchers design a study to investigate the reactivity of this compound in copolymer systems?
- Variable isolation : Test variables such as initiator type (e.g., AIBN vs. peroxides), monomer ratios, and solvent polarity .
- Kinetic studies : Use real-time FTIR or Raman spectroscopy to monitor polymerization rates .
- Cross-linking analysis : Employ GPC (Gel Permeation Chromatography) to assess molecular weight distribution and branching .
Q. What criteria should be used to evaluate the reliability of literature data on this compound’s environmental persistence?
- Source credibility : Prioritize peer-reviewed journals with rigorous review processes (e.g., Advanced Journal of Chemistry) over non-peer-reviewed technical reports .
- Data transparency : Ensure studies report raw data, detection limits, and statistical methods (e.g., confidence intervals for half-life calculations) .
- Experimental context : Assess whether studies control for environmental variables (e.g., pH, microbial activity) that influence degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
